Simocyclinone D8
Description
[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-(2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl)oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate has been reported in Streptomyces antibioticus with data available.
isolated from Streptomyces antibioticus; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-(2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl)oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H42ClNO18/c1-20-16-29(51)45(61)43(60,18-20)19-30(52)44-41(58)33-24(40(57)46(44,45)66-44)13-12-23(36(33)55)27-17-28(38(21(2)62-27)63-22(3)49)64-32(54)11-9-7-5-4-6-8-10-31(53)48-35-37(56)25-14-15-26(50)34(47)39(25)65-42(35)59/h4-16,21,27-28,30,38,41,50,52,55-56,58,60-61H,17-19H2,1-3H3,(H,48,53)/b6-4+,7-5+,10-8+,11-9+/t21-,27-,28-,30?,38-,41?,43?,44?,45?,46?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEGMCYXNQPJNV-TYXWGSLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C45C(C3O)(O4)C(CC6(C5(C(=O)C=C(C6)C)O)O)O)O)OC(=O)C=CC=CC=CC=CC(=O)NC7=C(C8=C(C(=C(C=C8)O)Cl)OC7=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C45C(C3O)(O4)C(CC6(C5(C(=O)C=C(C6)C)O)O)O)O)OC(=O)/C=C/C=C/C=C/C=C/C(=O)NC7=C(C8=C(C(=C(C=C8)O)Cl)OC7=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H42ClNO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
932.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Simocyclinone D8: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simocyclinone D8, a novel angucyclinone antibiotic, represents a promising frontier in the development of new antibacterial agents. Isolated from Streptomyces antibioticus Tü 6040, this complex natural product exhibits a unique mechanism of action, targeting bacterial DNA gyrase in a manner distinct from existing antibiotic classes. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, intended for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development. The document details the fermentation and purification protocols, summarizes key quantitative data, and elucidates the biochemical assays crucial for its characterization. Furthermore, it presents a visual representation of the experimental workflow and the regulatory signaling pathway governing its biosynthesis and export.
Discovery and Producing Organism
This compound was first identified during screenings of secondary metabolites from Streptomyces strains. The producing organism is Streptomyces antibioticus strain Tü 6040, a Gram-positive bacterium originally isolated from a soil sample.[1][2] Streptomyces antibioticus is a well-known producer of various antibiotics, first recognized for its production of Actinomycin.[3]
Fermentation and Isolation
The production of this compound is achieved through submerged fermentation of Streptomyces antibioticus Tü 6040. Optimized fermentation conditions are crucial for achieving high yields, with reports of up to 300 mg/L of the main compound, this compound.[4]
Fermentation Protocol
A detailed fermentation protocol, based on available literature, is outlined below.
2.1.1. Media and Culture Conditions
-
Production Medium: A chemically defined medium with glycerol as the carbon source and L-lysine as the nitrogen source has been shown to be effective.[4][5]
-
Fermenter: Airlift fermenters are recommended to minimize shear stress, which can negatively impact pellet formation and antibiotic production.[4]
-
Aeration: Low gas flow rates are used to ensure adequate oxygen supply without causing excessive shear.[4]
-
Morphology: Optimal conditions lead to the formation of homogeneous pellets, approximately 1-2 mm in diameter, which is associated with reproducible product yields.[4]
-
Fermentation Scale: Production has been successfully carried out at a 20L scale.[5]
Isolation and Purification Protocol
Following fermentation, this compound is isolated from the mycelium.
2.2.1. Extraction
-
The mycelium is harvested from the fermentation broth.
-
Extraction of the mycelium is performed using methanol.[5]
2.2.2. Initial Purification
-
The methanol extract is subjected to purification on diol-bonded silica gel.[5]
-
An automated flash chromatography system (e.g., CombiFlash XL) can be utilized for this step.[5]
2.2.3. Final Purification
-
A final purification step is carried out using reverse-phase High-Performance Liquid Chromatography (HPLC).[5]
-
A C18 column is typically used for the separation.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Production and Physicochemical Properties
| Parameter | Value | Reference |
| Producing Organism | Streptomyces antibioticus Tü 6040 | [1][2] |
| Reported Yield | 300 mg/L | [4] |
Table 2: In Vitro Inhibitory Activity (IC50 Values)
| Target | Organism | IC50 (µM) | Reference |
| DNA Gyrase Supercoiling | Escherichia coli | 0.41 | [6] |
| DNA Gyrase Supercoiling | Staphylococcus aureus | Not explicitly stated, but potent | [2] |
| Topoisomerase II Decatenation | Human | ~5 | [7] |
| Topoisomerase IV | Escherichia coli | Weak inhibition at 50 µM | [7] |
| Topoisomerase I | Human | Inhibitory activity observed | [8] |
Experimental Protocols for Characterization
The unique mode of action of this compound was elucidated through a series of biochemical assays. Detailed protocols for these key experiments are provided below.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by this compound.
4.1.1. Materials
-
Relaxed pBR322 DNA
-
E. coli or S. aureus DNA gyrase
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL BSA)
-
ATP
-
This compound
-
Agarose gel electrophoresis system
-
Ethidium bromide
4.1.2. Protocol
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.
-
Add DNA gyrase to initiate the reaction. A typical reaction might contain 30-500 nM of gyrase and 1 µg of relaxed pBR322 DNA.[7]
-
Add ATP to a final concentration of 1.26 mM.[7]
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).
-
Analyze the DNA topoisomers by agarose gel electrophoresis. The gel can be run in the presence of ethidium bromide (1 µg/ml).[7]
-
Visualize the DNA bands under UV light. The conversion of relaxed DNA to supercoiled DNA will be observed, and the inhibitory effect of this compound will be evident by the reduction in supercoiled DNA.
Topoisomerase II Decatenation Assay
This assay assesses the ability of topoisomerase II to separate interlocked DNA circles (catenated DNA) and the inhibitory effect of this compound.
4.2.1. Materials
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase IIα
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 200 mM potassium glutamate, 10 mM DTT, 50 µg/ml BSA)
-
ATP
-
This compound
-
Agarose gel electrophoresis system
-
Ethidium bromide
4.2.2. Protocol
-
Set up reaction mixtures containing assay buffer, kDNA (e.g., 0.3 µg), and the desired concentrations of this compound.[5]
-
Add human Topoisomerase IIα (e.g., 2 units) to the reactions.[5]
-
Add ATP to a final concentration of 1 mM.[5]
-
Incubate the reactions at 37°C for 10 minutes.[5]
-
Terminate the reactions by adding EDTA to 25 mM.[5]
-
Analyze the DNA products by electrophoresis through a 1.2% agarose gel.[5]
-
Stain the gel with ethidium bromide and visualize. The decatenated mini-circles will migrate into the gel, while the catenated network remains in the well. Inhibition by this compound will be observed as a decrease in the amount of decatenated DNA.
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound isolation and the signaling pathway that regulates its biosynthesis and export.
Caption: Experimental workflow for the isolation of this compound.
Caption: Signaling pathway coupling this compound biosynthesis and export.
Conclusion
This compound stands out as a compelling antibiotic candidate due to its novel mechanism of action against the essential bacterial enzyme DNA gyrase. This technical guide has provided a comprehensive overview of its discovery, the methodologies for its production and purification, and the key experimental protocols for its characterization. The detailed information and visual aids presented herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into this promising class of natural products and accelerating the development of new therapies to combat antibiotic resistance.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. topogen.com [topogen.com]
- 3. profoldin.com [profoldin.com]
- 4. academic.oup.com [academic.oup.com]
- 5. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. Mapping this compound Interaction with DNA Gyrase: Evidence for a New Binding Site on GyrB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Simocyclinone D8: A Technical Guide to its Structure, Activity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Simocyclinone D8, a novel antibiotic with a unique mechanism of action. This document details its chemical properties, biological activity, and the experimental protocols used to characterize its function, with a focus on its interaction with DNA gyrase.
Core Chemical and Physical Properties
This compound is an angucyclinone antibiotic isolated from Streptomyces antibioticus Tü 6040.[1][2] It possesses a distinctive structure composed of a chlorinated aminocoumarin moiety linked to an angucyclic polyketide through a tetraene linker and a D-olivose sugar.[3] This complex structure is fundamental to its unique biological activity.
| Property | Value | Source |
| Molecular Formula | C46H42ClNO18 | MedChemExpress, PubChem |
| Molecular Weight | 932.27 g/mol | MedChemExpress, PubChem |
| Appearance | Yellow powder | Hello Bio |
| CAS Number | 301845-97-6 | Hello Bio |
| Solubility | Soluble in DMSO, methanol, acetone, dichloromethane, or ethyl acetate. | Caltag Medsystems |
Mechanism of Action: Inhibition of DNA Gyrase
This compound is a potent inhibitor of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA and is crucial for DNA replication and transcription.[4][5] Unlike other aminocoumarin antibiotics that target the ATPase activity of the GyrB subunit, this compound exhibits a novel mode of action.[4][6]
Biochemical and structural studies have revealed that this compound binds to the N-terminal domain of the GyrA subunit.[3][6] This interaction prevents the binding of DNA to the enzyme, thereby inhibiting a very early step in the catalytic cycle.[4][6] This unique mechanism makes this compound a subject of significant interest for the development of new antibacterial agents, particularly in the face of rising antibiotic resistance.
The following diagram illustrates the inhibitory action of this compound on the DNA gyrase catalytic cycle.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Isolation and Purification of this compound from Streptomyces antibioticus Tü 6040
This protocol outlines the extraction and purification of this compound from the mycelium of S. antibioticus.
Workflow:
Methodology:
-
Fermentation: Streptomyces antibioticus Tü 6040 is cultured in a suitable fermentation medium to promote the production of simocyclinones.
-
Extraction: The mycelium is harvested from the fermentation broth and extracted with ethyl acetate to isolate the secondary metabolites, including this compound.[2]
-
Silica Gel Chromatography: The crude extract is subjected to chromatography on a silica gel column. Elution is performed using a dichloromethane-methanol gradient to separate the components of the extract.[2]
-
Preparative HPLC: Fractions containing simocyclinones are further purified using preparative high-performance liquid chromatography (HPLC) with a water-acetonitrile gradient containing 0.01% trifluoroacetic acid.[2]
-
Final Product: The purified this compound is obtained as a yellow powder after concentration to dryness.[2]
DNA Gyrase Supercoiling Assay
This assay is used to determine the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture (typically 30 µL) containing DNA gyrase (e.g., 3.4 nM), relaxed pBR322 plasmid DNA (e.g., 0.5 µg), and ATP (e.g., 1.26 mM) in a suitable assay buffer.[1] Add varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[1]
-
Reaction Termination and DNA Extraction: Stop the reaction and extract the DNA by adding an equal volume of phenol-chloroform-isoamyl alcohol (25:24:1), followed by vortexing and centrifugation.[1]
-
Sample Preparation for Electrophoresis: Transfer the aqueous phase to a new tube and add a loading buffer (e.g., 40% sucrose, 0.1 M Tris-HCl pH 7.5, 0.1 M EDTA, bromophenol blue).[1]
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 0.8% agarose gel.[1] The degree of supercoiling can be visualized by ethidium bromide staining. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.
Isothermal Titration Calorimetry (ITC)
ITC is employed to measure the binding affinity of this compound to the DNA gyrase subunits.
Methodology:
-
Sample Preparation: Dialyze the purified GyrA subunit (or its N-terminal domain) and this compound in the same binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).[3] A small percentage of DMSO (e.g., 3% v/v) is typically included to ensure the solubility of this compound.[3]
-
ITC Experiment: Load the protein solution (e.g., 5-15 µM) into the sample cell of the calorimeter. Titrate with successive injections of the this compound solution (e.g., 100-250 µM).[3]
-
Data Analysis: The heat changes upon each injection are measured to determine the binding constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The unique mechanism of this compound presents a promising avenue for the discovery of new antibacterial therapies.
References
- 1. In Vivo and In Vitro Patterns of the Activity of this compound, an Angucyclinone Antibiotic from Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into simocyclinone as an antibiotic, effector ligand and substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
The Core Mechanism of Simocyclinone D8: An Allosteric Inhibitor of DNA Gyrase
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Simocyclinone D8 (SD8) is a potent natural product inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, recombination, and repair. This technical guide provides an in-depth exploration of the unique mechanism of action of this compound, distinguishing it from conventional DNA gyrase inhibitors. SD8 employs a novel allosteric mechanism, binding to the N-terminal domain of the GyrA subunit to prevent the initial binding of DNA to the enzyme, thereby halting the catalytic cycle at its earliest stage. This guide details the molecular interactions, presents quantitative inhibitory data, outlines key experimental protocols for its study, and provides visual representations of its mechanism and associated experimental workflows.
Introduction to this compound and DNA Gyrase
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂), responsible for introducing negative supercoils into bacterial DNA in an ATP-dependent manner[1][2]. This activity is crucial for maintaining proper DNA topology and relieving torsional stress during various cellular processes. Due to its essential nature in bacteria and absence in humans, DNA gyrase is a well-established target for antibacterial drugs[2].
This compound is a bifunctional molecule isolated from Streptomyces antibioticus Tü 6040, featuring a chlorinated aminocoumarin moiety linked to a polyketide[3]. While its structure contains an aminocoumarin group, a hallmark of other gyrase inhibitors like novobiocin that target the ATPase site on GyrB, SD8's mechanism of action is strikingly different and represents a novel paradigm in DNA gyrase inhibition[4][5].
The Unique Mechanism of Action of this compound
This compound inhibits DNA gyrase through a non-competitive, allosteric mechanism that prevents the enzyme from binding to its DNA substrate. This mode of action is distinct from the two major classes of gyrase inhibitors: the fluoroquinolones, which stabilize the DNA-gyrase cleavage complex, and the aminocoumarins, which are competitive inhibitors of the ATPase activity of the GyrB subunit[4][5].
Dual Binding Sites on DNA Gyrase
Biochemical and structural studies have revealed that this compound interacts with two distinct sites on the DNA gyrase holoenzyme[1][2]:
-
Primary High-Affinity Site (GyrA): The principal binding site, and the one responsible for its potent inhibitory activity, is located on the N-terminal domain of the GyrA subunit (specifically, the GyrA59 fragment)[2][4].
-
Secondary Low-Affinity Site (GyrB): A second, much weaker binding site has been identified on the C-terminal domain of the GyrB subunit (GyrB47)[1]. Isothermal titration calorimetry (ITC) experiments suggest that the affinity of SD8 for the GyrB site is approximately 1000-fold weaker than for the GyrA site[3].
The bifunctional nature of SD8 is crucial for its interaction with GyrA. X-ray crystallography has shown that the aminocoumarin and polyketide moieties of SD8 bind to two separate pockets within the GyrA N-terminal domain, effectively cross-linking the protein[3][6].
Allosteric Inhibition of DNA Binding
The binding of this compound to the GyrA subunit induces a conformational change in the enzyme that prevents it from binding to DNA. This has been directly demonstrated using surface plasmon resonance (SPR) experiments, which showed that the presence of SD8 abolishes the interaction of gyrase with immobilized DNA[4]. By preventing this initial and essential step, SD8 effectively blocks the entire catalytic cycle of DNA gyrase, including DNA supercoiling and relaxation[1][4].
Contrasting with Other Gyrase Inhibitors
The mechanism of SD8 is fundamentally different from other gyrase inhibitors:
-
Unlike Aminocoumarins (e.g., Novobiocin): SD8 does not inhibit the DNA-independent ATPase activity of the GyrB subunit. Its inhibition of supercoiling is ATP-independent[4][5].
-
Unlike Quinolones (e.g., Ciprofloxacin): SD8 does not stabilize the covalent complex between gyrase and cleaved DNA (the cleavage complex). In fact, it has been shown to antagonize the formation of the cleavage complex induced by quinolones and Ca²⁺[4][7].
The following diagram illustrates the key steps in the DNA gyrase catalytic cycle and the point of inhibition by this compound compared to other inhibitors.
References
- 1. Mapping this compound Interaction with DNA Gyrase: Evidence for a New Binding Site on GyrB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. journals.asm.org [journals.asm.org]
The Antibacterial Spectrum of Simocyclinone D8 Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simocyclinone D8 (SD8) is a novel antibiotic isolated from Streptomyces antibioticus Tü 6040.[1][2] It belongs to the angucyclinone class of antibiotics and exhibits a unique chemical structure, featuring an aminocoumarin moiety linked to a polyketide core.[2] This bifunctional nature contributes to its distinct mechanism of action and its activity profile, which is primarily directed against Gram-positive bacteria.[1][2] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental methodologies used for its characterization.
Data Presentation: Antibacterial Activity of this compound
The antibacterial spectrum of this compound has been evaluated against a range of Gram-positive bacteria. The following table summarizes the available quantitative data on its minimum inhibitory concentrations (MICs).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Bacillus brevis | 10[1] |
| Streptomyces viridochromogenes | 1[1] |
Note: This table represents publicly available data and may not be exhaustive.
Mechanism of Action: A Novel DNA Gyrase Inhibitor
This compound exerts its antibacterial effect through a novel mechanism of action that targets DNA gyrase, an essential bacterial enzyme responsible for introducing negative supercoils into DNA.[2][3] Unlike other known DNA gyrase inhibitors, such as quinolones and aminocoumarins, this compound inhibits an early step in the enzyme's catalytic cycle.[2][3]
The key steps in the mechanism of action are:
-
Binding to GyrA: this compound binds to the N-terminal domain of the GyrA subunit of the DNA gyrase.[2][3]
-
Prevention of DNA Binding: This binding event allosterically prevents the DNA gyrase from binding to its DNA substrate.[2][3]
-
Inhibition of Supercoiling: By blocking the enzyme-DNA interaction, this compound effectively inhibits the supercoiling activity of DNA gyrase.[2]
-
Bacteriostasis/Bactericidal Action: The inability to properly manage DNA topology ultimately leads to the inhibition of bacterial growth and, in some cases, cell death.
This mechanism is distinct from that of quinolones, which stabilize the DNA-gyrase cleavage complex, and from other aminocoumarins, which competitively inhibit the ATPase activity of the GyrB subunit.[2]
References
- 1. Structural insights into simocyclinone as an antibiotic, effector ligand and substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Simocyclinone D8: A Deep Dive into its Activity Against Staphylococcus aureus Topoisomerases
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of Simocyclinone D8 (SD8) against the essential type II topoisomerases of Staphylococcus aureus, DNA gyrase and topoisomerase IV. This compound, an angucyclinone antibiotic produced by Streptomyces antibioticus, presents a unique mechanism of action that distinguishes it from other well-known topoisomerase inhibitors, making it a subject of significant interest in the quest for novel antibacterial agents. This document synthesizes key quantitative data, details the experimental protocols for assessing its activity, and provides visual representations of its mechanism and the assays used for its characterization.
Core Findings: Potent and Specific Inhibition of DNA Gyrase
Biochemical assays have consistently demonstrated that this compound is a potent inhibitor of S. aureus DNA gyrase.[1] In contrast, its inhibitory effect on S. aureus topoisomerase IV is only moderate.[1][2] This selectivity suggests that DNA gyrase is the primary target of SD8 in Staphylococcus aureus.[3] The antibiotic exhibits a novel mode of action by binding to the N-terminal domain of the GyrA subunit of DNA gyrase, thereby preventing the enzyme from binding to DNA.[4][5][6] This mechanism is distinct from that of other aminocoumarin antibiotics, which typically target the ATPase activity of the GyrB subunit, and from fluoroquinolones, which stabilize the enzyme-DNA cleavage complex.[4][5]
Quantitative Analysis of Inhibitory Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against Staphylococcus aureus topoisomerases as reported in the literature. For context, values for E. coli enzymes are also included where available, highlighting the differential sensitivity.
| Enzyme Target | Organism | Assay Type | IC50 (µM) | Reference |
| DNA Gyrase | Staphylococcus aureus | Supercoiling | ~0.1 | [7] |
| DNA Gyrase | Staphylococcus aureus | Supercoiling | Not explicitly stated, but noted to be 3-4 fold less sensitive than E. coli gyrase. | [5] |
| Topoisomerase IV | Staphylococcus aureus | Decatenation | Moderate inhibitory effect | [1][2] |
| DNA Gyrase | Escherichia coli | Supercoiling | Potent inhibitor | [1] |
| Topoisomerase IV | Escherichia coli | Decatenation | Virtually insensitive | [2] |
Note: The exact IC50 values can be influenced by assay conditions, which may vary between studies.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound against S. aureus topoisomerases.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in an ATP-dependent manner. The inhibition of this activity is a key indicator of a compound's effect on the enzyme.
Materials:
-
S. aureus DNA gyrase (reconstituted from purified GyrA and GyrB subunits)
-
Relaxed pBR322 DNA
-
This compound (dissolved in DMSO)
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 100 µg/mL albumin
-
Potassium Glutamate (K-Glu) solution (for achieving optimal final concentrations of 600-800 mM)[1][3]
-
10 mM ATP solution
-
Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol
-
1% Agarose gel in TBE buffer (Tris-borate-EDTA)
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures in a total volume of 30 µL.
-
To each reaction tube, add the assay buffer, relaxed pBR322 DNA (typically 0.5 µg), and K-Glu to the optimal final concentration.
-
Add varying concentrations of this compound to the respective tubes. Include a no-drug control (with DMSO vehicle) and a no-enzyme control.
-
Initiate the reaction by adding 1 unit of S. aureus DNA gyrase. One unit of gyrase is typically defined as the amount of enzyme required to supercoil >95% of 0.5 µg of relaxed pBR322 DNA in the given reaction conditions.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding 10 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked).
-
Stain the gel with ethidium bromide and visualize under UV light.
-
The intensity of the supercoiled DNA band will decrease with increasing concentrations of this compound. The IC50 is determined as the concentration of the compound that reduces the amount of supercoiled DNA by 50% compared to the no-drug control.[4]
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate interlinked DNA circles (catenated kinetoplast DNA, kDNA) into individual minicircles in an ATP-dependent reaction.
Materials:
-
S. aureus Topoisomerase IV (reconstituted from purified ParC and ParE subunits)
-
Kinetoplast DNA (kDNA)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 40 mM HEPES-KOH (pH 7.6), 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, 50 µg/mL albumin[3]
-
Potassium Glutamate (K-Glu) solution (for achieving optimal final concentrations of around 400 mM)[1]
-
Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol
-
1% Agarose gel in TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reaction mixtures in a total volume of 20-30 µL.
-
To each reaction tube, add the assay buffer, kDNA (typically 200 ng), and K-Glu to the optimal final concentration.
-
Add varying concentrations of this compound. Include a no-drug control and a no-enzyme control.
-
Start the reaction by adding 1 unit of S. aureus Topoisomerase IV. One unit is the amount of enzyme that decatenates >95% of the kDNA substrate.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel. The large, catenated kDNA network will remain in the well, while the decatenated minicircles will migrate into the gel.
-
Perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize.
-
The amount of decatenated minicircles will decrease with increasing concentrations of this compound. The IC50 is the concentration at which the decatenation activity is reduced by 50%.
Visualizations: Mechanism and Experimental Workflows
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Mechanism of this compound action on DNA gyrase.
Caption: Workflow for the DNA gyrase supercoiling assay.
Caption: Workflow for the topoisomerase IV decatenation assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into simocyclinone as an antibiotic, effector ligand and substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
The Bifunctional Nature of Simocyclinone D8: A Technical Guide to its Unique Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Simocyclinone D8 (SD8) is a novel antibiotic that exhibits a unique bifunctional mechanism of action against bacterial DNA gyrase, a validated and essential drug target. Unlike conventional gyrase inhibitors, SD8 employs a dual-pronged approach, engaging two distinct sites on the enzyme to allosterically prevent DNA binding. This in-depth technical guide elucidates the core mechanisms of SD8, presenting key quantitative data, detailed experimental protocols, and visual representations of its mode of action to support further research and drug development efforts in the ongoing battle against antimicrobial resistance.
Introduction: A Novel Class of Gyrase Inhibitor
This compound, an aminocoumarin-polyketide hybrid natural product, has emerged as a potent inhibitor of bacterial DNA gyrase.[1][2] Its structure is notable for a chlorinated aminocoumarin moiety linked to an angucyclic polyketide.[2] This unique architecture underpins its unconventional inhibitory mechanism, setting it apart from well-characterized gyrase inhibitors like quinolones and other aminocoumarins.[3][4][5] While traditional aminocoumarins competitively inhibit the ATPase activity of the GyrB subunit, SD8 does not.[1][3][4][6] Furthermore, unlike quinolones that stabilize the DNA-gyrase cleavage complex, SD8 actively antagonizes its formation.[3][4][6] This guide delves into the bifunctional nature of SD8, detailing its interaction with DNA gyrase and providing the technical foundation for its study.
The Bifunctional Mechanism of Action
The term "bifunctional" in the context of this compound refers to the distinct roles of its two major structural components—the aminocoumarin and the polyketide moieties—which bind to separate pockets on the DNA gyrase enzyme.[7] This dual interaction is central to its unique inhibitory profile.
Primary Target: The GyrA Subunit
The primary target of SD8 is the N-terminal domain of the GyrA subunit of DNA gyrase.[1][2][3][4][6][7] By binding to this domain, SD8 sterically hinders the binding of the DNA substrate to the enzyme.[1][3][4] This novel mechanism effectively blocks the catalytic cycle of gyrase at a very early step, preventing both DNA supercoiling and relaxation.[1][4]
Secondary Interaction with the GyrB Subunit
Evidence also points to a secondary, much weaker binding site for SD8 on the C-terminal domain of the GyrB subunit.[2][8] While the affinity for GyrB is significantly lower than for GyrA, this interaction may contribute to the overall inhibitory activity.[8] Isothermal titration calorimetry (ITC) experiments suggest that the binding to GyrB is approximately 1000-fold weaker than the interaction with GyrA.[9]
Allosteric Inhibition and Lack of Cleavage Complex Stabilization
A key feature of SD8's mechanism is its allosteric mode of inhibition. It does not directly compete with ATP for binding to the GyrB subunit, a hallmark of other aminocoumarin antibiotics.[1][3][4] Moreover, SD8 does not induce or stabilize the covalent DNA-gyrase complex (cleavage complex), which is the primary mechanism of quinolone antibiotics. On the contrary, it has been shown to prevent the formation of this complex.[3][4][6]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory and binding activities of this compound.
| Enzyme/Assay | Organism | IC50 (µM) | Reference |
| DNA Gyrase Supercoiling | Escherichia coli | 0.41 | [10] |
| DNA Gyrase Supercoiling | Escherichia coli | < Novobiocin | [3][4][5] |
| DNA Gyrase Relaxation | Escherichia coli | 0.5 - 1.0 | [2] |
| Topoisomerase IV Decatenation | Escherichia coli | Weak inhibition at 50 µM | |
| Human Topoisomerase II Decatenation | Human | ~5 | [6] |
| Human Topoisomerase II Decatenation | Human | ~80 | [11] |
Table 1: Inhibitory Concentrations (IC50) of this compound
| Binding Partner | Technique | Dissociation Constant (Kd) | Reference |
| GyrA N-terminal domain | Isothermal Titration Calorimetry | ~50 nM | [12] |
| GyrB C-terminal domain | Isothermal Titration Calorimetry | ~46 µM | [4] |
Table 2: Binding Affinities of this compound
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate and the inhibition of this activity by SD8.
Materials:
-
Relaxed pBR322 DNA
-
E. coli DNA gyrase (GyrA and GyrB subunits)
-
5x Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL BSA
-
10 mM ATP solution
-
This compound dissolved in DMSO
-
Stop Solution: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 7.5), 10 mM EDTA, 0.5 mg/mL bromophenol blue
-
Chloroform/isoamyl alcohol (24:1)
-
1% Agarose gel in 0.5x TBE buffer
-
Ethidium bromide
Procedure:
-
Prepare a reaction mixture containing 5x assay buffer, relaxed pBR322 DNA (final concentration ~10 nM), and sterile water.
-
Add varying concentrations of this compound (or DMSO for control) to the reaction tubes.
-
Initiate the reaction by adding DNA gyrase (final concentration ~1-5 nM) and ATP (final concentration 1 mM). The final reaction volume is typically 20-30 µL.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Terminate the reaction by adding an equal volume of stop solution followed by an equal volume of chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize under UV light. The disappearance of the supercoiled DNA band with increasing SD8 concentration indicates inhibition.
DNA Cleavage Assay
This assay determines if a compound stabilizes the covalent complex between gyrase and DNA.
Materials:
-
Supercoiled pBR322 DNA
-
E. coli DNA gyrase
-
Cleavage Buffer: 40 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂
-
This compound and a quinolone antibiotic (e.g., ciprofloxacin)
-
0.2% SDS
-
Proteinase K (0.1 mg/mL)
-
Stop solution/loading dye
Procedure:
-
Incubate DNA gyrase (~50 nM) with supercoiled pBR322 DNA (~10 nM) in cleavage buffer at 37°C for 30 minutes in the presence of varying concentrations of SD8, a quinolone alone (positive control), or SD8 in combination with the quinolone.
-
Add SDS to a final concentration of 0.2% and proteinase K to 0.1 mg/mL.
-
Incubate for an additional 30 minutes at 37°C to digest the protein.
-
Stop the reaction and load the samples onto an agarose gel.
-
The formation of linear DNA indicates a stabilized cleavage complex. SD8 is expected to reduce the amount of linear DNA produced by the quinolone.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between SD8 and gyrase subunits.
Materials:
-
Purified DNA gyrase subunits (GyrA or GyrB) dialyzed extensively against the binding buffer.
-
This compound dissolved in the same binding buffer.
-
Binding Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM EDTA.
-
Isothermal titration calorimeter.
Procedure:
-
The protein solution (e.g., 5-15 µM GyrA) is placed in the sample cell of the calorimeter.
-
The SD8 solution (e.g., 100-250 µM) is loaded into the injection syringe.
-
A series of small, successive aliquots of the SD8 solution are injected into the protein solution at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
The resulting data are plotted as heat change per mole of injectant versus the molar ratio of ligand to protein.
-
The binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.
Caption: Mechanism of this compound inhibition of DNA gyrase.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Caption: Logical relationships in the mechanism of this compound.
Conclusion and Future Directions
This compound represents a significant departure from conventional DNA gyrase inhibitors. Its bifunctional, allosteric mechanism of preventing DNA binding offers a promising new avenue for the development of antibacterial agents that may circumvent existing resistance mechanisms. The detailed data and protocols presented in this guide are intended to facilitate further investigation into this unique compound and its analogs. Future research should focus on optimizing the structure of SD8 to enhance its activity against a broader spectrum of pathogenic bacteria, including Gram-negative organisms, and to improve its pharmacokinetic and pharmacodynamic properties for potential clinical applications. Understanding the intricacies of its interaction with both GyrA and GyrB will be crucial in designing the next generation of gyrase inhibitors.
References
- 1. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]
- 6. inspiralis.com [inspiralis.com]
- 7. inspiralis.com [inspiralis.com]
- 8. researchgate.net [researchgate.net]
- 9. profoldin.com [profoldin.com]
- 10. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inspiralis.com [inspiralis.com]
- 12. researchgate.net [researchgate.net]
Simocyclinone D8 as a novel catalytic inhibitor of Topoisomerase II
Simocyclinone D8: A Novel Catalytic Inhibitor of Topoisomerase II
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This compound (SD8) is a natural product isolated from Streptomyces antibioticus that has emerged as a promising novel inhibitor of type II topoisomerases.[1][2] Unlike conventional topoisomerase poisons that stabilize the enzyme-DNA cleavage complex and induce DNA damage, SD8 functions as a true catalytic inhibitor.[1] It uniquely prevents the binding of DNA to the enzyme, thereby inhibiting its catalytic activity without causing DNA strand breaks.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its potential as a lead compound for the development of safer anticancer therapies.
Introduction: The Significance of Topoisomerase II Inhibition
Type II topoisomerases (Topo II) are essential enzymes that modulate DNA topology to facilitate critical cellular processes such as DNA replication, transcription, and chromosome segregation.[3] Their ability to introduce transient double-strand breaks in DNA makes them a well-established target for cancer chemotherapy.[1] However, many clinically used Topo II inhibitors, such as etoposide and doxorubicin, are "poisons" that trap the enzyme in a covalent complex with DNA. This leads to the accumulation of DNA double-strand breaks, which, while effective at killing cancer cells, can also cause significant toxicity to healthy cells and increase the risk of secondary malignancies.[1]
Catalytic inhibitors of Topo II, which interfere with the enzyme's function without stabilizing the cleavage complex, represent a safer therapeutic strategy.[1] this compound has been identified as a novel catalytic inhibitor of both bacterial DNA gyrase and human Topoisomerase II.[1][2]
This compound: Structure and Properties
This compound is a complex natural product belonging to the aminocoumarin class of antibiotics.[2] It possesses a bifunctional structure, consisting of a chlorinated aminocoumarin moiety linked to an angucyclic polyketide through a tetraene linker and a D-olivose sugar.[2][3]
Chemical Structure of this compound:
References
- 1. Anti-proliferative effects of this compound (SD8), a novel catalytic inhibitor of Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Simocyclinone D8: A Dual Catalytic Inhibitor of Human Topoisomerase I and II
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and experimental evaluation of Simocyclinone D8 (SD8) as a dual inhibitor of human topoisomerase I (Topo I) and topoisomerase II (Topo II). This compound, a natural antibiotic isolated from Streptomyces antibioticus, has garnered significant interest for its unique mode of action, distinguishing it from conventional topoisomerase poisons. This document synthesizes key quantitative data, detailed experimental protocols, and visual representations of its inhibitory pathways and experimental workflows.
Executive Summary
This compound acts as a catalytic inhibitor of both human topoisomerase I and II.[1] Unlike topoisomerase poisons such as etoposide or camptothecin, which stabilize the enzyme-DNA cleavage complex and lead to DNA strand breaks, SD8 functions by an upstream mechanism.[2] It prevents the binding of the topoisomerase enzymes to their DNA substrates, thereby inhibiting their catalytic activity without inducing DNA damage.[2][3] This novel mechanism presents a potentially safer therapeutic profile, avoiding the genotoxicity associated with topoisomerase poisons.
Biochemical studies have confirmed the dual inhibitory nature of SD8, though with reported variations in potency that may be attributable to different assay conditions.[1][3] This guide details the methodologies for assessing the inhibitory effects of SD8 on both enzymes and presents the available quantitative data for comparative analysis.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against human topoisomerases I and II has been quantified in several studies. The following table summarizes the key IC50 values obtained from in vitro biochemical assays. It is important to note the discrepancies in the reported values, which may stem from variations in experimental conditions, such as enzyme and substrate concentrations, buffer composition, and incubation times.
| Target Enzyme | Assay Type | Reported IC50 (µM) | Reference |
| Human Topoisomerase II | DNA Decatenation | ~5 | [3] |
| Human Topoisomerase IIα | DNA Decatenation | ~80 | [2] |
| Human Topoisomerase II | DNA Decatenation | 100 | [4] |
| Human Topoisomerase I | DNA Relaxation | Inhibition observed, but not detected at 40 µM in an early study. A later study confirmed catalytic inhibition. | [1][3] |
Note: An early study (2005) reported no inhibition of human topoisomerase I at 40 µM.[3] However, a subsequent, more focused study (2012) identified this compound as a catalytic inhibitor of human topoisomerase I, establishing its dual inhibitory role.[1]
Mechanism of Action: Preventing DNA Binding
This compound's mechanism is distinct from that of topoisomerase poisons. Instead of trapping the cleavage complex, it inhibits an earlier step in the catalytic cycle. Evidence suggests that SD8 interacts with the topoisomerase enzymes in a manner that prevents their stable association with DNA.[3] This prevents the initiation of the DNA cleavage and re-ligation cycle necessary for altering DNA topology.
Experimental Protocols
The following are detailed methodologies for the key biochemical assays used to characterize the inhibitory activity of this compound.
Human Topoisomerase II Decatenation Assay
This assay measures the ability of Topo II to separate interlocked kinetoplast DNA (kDNA) circles into individual minicircles. Inhibition is observed as a decrease in the amount of released minicircles.
Workflow:
References
- 1. Inhibition of human topoisomerases I and II by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-proliferative effects of this compound (SD8), a novel catalytic inhibitor of Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferative effects of this compound (SD8), a novel catalytic inhibitor of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Unique Mode of Action of Simocyclinone D8 Compared to Quinolones and Aminocoumarins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1] This makes it a prime and validated target for antibacterial agents. For decades, the primary inhibitors of this enzyme have been the quinolones and aminocoumarins, each with a distinct and well-characterized mechanism of action. However, the emergence of widespread antibiotic resistance necessitates the discovery of novel therapeutic agents with new mechanisms. Simocyclinone D8 (SD8), a natural product isolated from Streptomyces antibioticus, represents a paradigm shift in DNA gyrase inhibition.[2][3] Although it contains an aminocoumarin moiety, its mode of action is strikingly different from all other known gyrase inhibitors.[4][5][6] This guide provides an in-depth technical comparison of the molecular mechanisms of quinolones, aminocoumarins, and the unique, bivalent action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Target: Bacterial DNA Gyrase
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[4] Its catalytic cycle involves the binding and wrapping of DNA, ATP-dependent strand passage, and ligation, resulting in negatively supercoiled DNA.
-
GyrA Subunit: Mediates DNA breakage and reunion. It contains the active site tyrosine responsible for forming the transient covalent bond with DNA.
-
GyrB Subunit: Harbors the ATPase activity, providing the energy for the strand passage reaction.[7]
The DNA Gyrase Catalytic Cycle
The enzymatic process can be visualized as a series of coordinated steps, each offering a potential point of inhibition.
Caption: The catalytic cycle of DNA gyrase, involving DNA binding, cleavage, strand passage, and resealing.
Canonical Mechanisms of Gyrase Inhibition
Quinolones: Stabilizers of the Cleavage Complex
Quinolones, such as ciprofloxacin and levofloxacin, are synthetic bactericidal agents.[1] Their primary mechanism involves trapping the enzyme-DNA complex in a state where the DNA is cleaved.
-
Mode of Action: Quinolones form a ternary complex with DNA gyrase and the DNA substrate.[8] They intercalate into the cleaved DNA and interact with both the DNA and the GyrA subunit, preventing the re-ligation of the broken DNA strands.[9][10] This stabilized "cleavage complex" acts as a physical barrier to DNA replication and transcription, leading to lethal double-strand breaks.[1][9]
-
Binding Site: Quinolones bind to a pocket on the GyrA subunit, near the active site tyrosine residues.[9]
Aminocoumarins: Competitive ATPase Inhibitors
Aminocoumarins, like novobiocin and coumermycin A1, are natural antibiotics that inhibit gyrase activity through a different mechanism.[7]
-
Mode of Action: These molecules act as competitive inhibitors of the ATPase reaction catalyzed by the GyrB subunit.[7][11] By binding to the ATP-binding site, they prevent the hydrolysis of ATP, which is essential for providing the energy required for strand passage and the introduction of supercoils.[1][7]
-
Binding Site: The aminocoumarin binding site is located on the N-terminal domain of the GyrB subunit, directly overlapping with the ATP binding pocket.[7][11]
This compound: A Unique Allosteric Inhibitor
This compound (SD8) is a bifunctional antibiotic that, despite possessing an aminocoumarin component, does not function as a typical aminocoumarin.[4][5][6] Its mechanism is novel, preventing the initial binding of DNA to the gyrase enzyme.[4][5][6]
-
Unique Bipartite Structure: SD8 consists of an aminocoumarin moiety and a polyketide moiety, connected by a linker. This dual structure is critical to its unique mode of action.[12][13]
-
Dual-Site Binding: X-ray crystallography and biochemical studies have revealed that SD8 binds to two distinct sites on the DNA gyrase enzyme simultaneously.[12][14]
-
Allosteric Inhibition of DNA Binding: This bivalent binding locks the enzyme in a conformation that is incompetent for DNA binding.[4][5][6] By physically occupying the DNA-binding surface and inducing a conformational change, SD8 effectively prevents the first step of the catalytic cycle.[4][5][6] Consequently, it inhibits both ATP-dependent supercoiling and ATP-independent relaxation reactions.[16] Furthermore, SD8 does not stabilize the cleavage complex; instead, it actively antagonizes the formation of the cleavage complex induced by quinolones.[4][5][6]
Comparative Visualization of Inhibitor Action
The following diagram illustrates the distinct points of intervention for each antibiotic class within the DNA gyrase catalytic cycle.
Caption: Comparative mechanisms of DNA gyrase inhibitors, highlighting their distinct points of action.
Quantitative Data Presentation
The inhibitory activities of these compounds are typically quantified by their 50% inhibitory concentration (IC₅₀) values in various biochemical assays.
| Antibiotic Class | Representative Drug | Target Subunit(s) | Primary Mechanism | IC₅₀ (E. coli Gyrase Supercoiling Assay) |
| Simocyclinone | This compound | GyrA and GyrB | Allosteric inhibition of DNA binding | ~0.6 µM[17] |
| Quinolone | Ciprofloxacin | GyrA | Stabilization of cleavage complex | ~1.0 µM |
| Aminocoumarin | Novobiocin | GyrB | Competitive inhibition of ATPase | ~1.0 µM |
Note: IC₅₀ values can vary depending on specific assay conditions, such as enzyme and substrate concentrations.
Key Experimental Protocols
The elucidation of these mechanisms relies on a set of core biochemical assays.[18][19]
DNA Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. Inhibition is observed as a decrease in the amount of supercoiled DNA.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin).
-
Substrate: Add relaxed circular plasmid DNA (e.g., pBR322) to a final concentration of ~10-20 nM.
-
Inhibitor: Add varying concentrations of the test compound (e.g., this compound, ciprofloxacin, or novobiocin) or a DMSO control.
-
Enzyme: Initiate the reaction by adding a defined unit of DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Analysis: Resolve the different DNA topoisomers (relaxed vs. supercoiled) by agarose gel electrophoresis. The supercoiled form migrates faster than the relaxed form.
-
Quantification: Quantify the band intensities using densitometry to determine the IC₅₀ value.
Caption: Workflow for a typical DNA gyrase supercoiling inhibition assay.
DNA Cleavage Assay
This assay is specifically used to detect inhibitors like quinolones that stabilize the covalent enzyme-DNA cleavage complex.[20][21]
Methodology:
-
Reaction Setup: Combine DNA gyrase and supercoiled plasmid DNA in a reaction buffer (often omitting ATP for quinolones).
-
Inhibitor Addition: Add the test compound.
-
Incubation: Incubate at 37°C to allow the formation of the cleavage complex.
-
Denaturation: Add SDS and a protease (e.g., Proteinase K). SDS denatures the enzyme, and the protease digests it, revealing the DNA breaks that were covalently linked to the GyrA subunits. This converts the plasmid from a circular to a linear form.
-
Analysis: Analyze the DNA by agarose gel electrophoresis. An increase in the amount of linear DNA indicates stabilization of the cleavage complex. This compound will show no increase in linear DNA and can even reduce the amount of linear DNA formed in the presence of a quinolone.[4][5][6]
ATPase Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit and is used to identify competitive inhibitors like aminocoumarins.[11][21]
Methodology:
-
Reaction Setup: Combine DNA gyrase (or isolated GyrB subunit) in a reaction buffer.
-
Inhibitor Addition: Add the test compound.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at 37°C.
-
Detection: Measure the amount of ADP or inorganic phosphate (Pi) produced. This can be done using various methods, such as a malachite green-based colorimetric assay for Pi or an enzyme-coupled spectrophotometric assay that links ADP production to NADH oxidation. A decrease in signal indicates inhibition of ATPase activity. This compound does not inhibit the DNA-independent ATPase reaction.[4][5][6]
Conclusion and Future Directions
This compound inhibits DNA gyrase through a novel allosteric mechanism that is fundamentally different from the established actions of quinolones and aminocoumarins.[5] By employing a unique bivalent binding mode to lock the enzyme in a DNA-unreceptive state, SD8 exploits previously unexploited binding pockets on the enzyme surface.[12] This distinct mode of action presents a significant opportunity for the development of new antibacterial agents that can bypass existing resistance mechanisms targeting quinolones and aminocoumarins. The dual-binding sites offer a new blueprint for designing potent, high-specificity inhibitors. Future research should focus on optimizing the Simocyclinone scaffold to improve its pharmacokinetic properties and spectrum of activity, potentially leading to a new class of antibiotics to combat multidrug-resistant pathogens.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Aminocoumarin - Wikipedia [en.wikipedia.org]
- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 11. Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A crystal structure of the bifunctional antibiotic this compound, bound to DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Mapping this compound Interaction with DNA Gyrase: Evidence for a New Binding Site on GyrB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural insights into simocyclinone as an antibiotic, effector ligand and substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 20. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bacterial DNA gyrase assay kits [profoldin.com]
Methodological & Application
Application Notes and Protocols for Simocyclinone D8 Fermentation and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fermentation of Streptomyces antibioticus Tü 6040 to produce Simocyclinone D8 and its subsequent purification. The methodologies are compiled from established research to ensure reproducibility and high yields.
Fermentation of this compound
This compound is a secondary metabolite produced by the bacterium Streptomyces antibioticus Tü 6040. Optimal production is achieved through submerged fermentation in a chemically defined medium under controlled conditions. The choice of carbon and nitrogen sources is critical for maximizing the yield of this compound.
Two primary fermentation protocols have been established: a standard protocol utilizing mannitol and soybean meal, and an optimized protocol with glycerol and L-lysine that has been shown to produce significantly higher yields.
Quantitative Data Summary: Fermentation
| Parameter | Standard Protocol | Optimized Protocol |
| Producing Organism | Streptomyces antibioticus Tü 6040 | Streptomyces antibioticus Tü 6040 |
| Primary Carbon Source | Mannitol | Glycerol |
| Primary Nitrogen Source | Soybean Meal | L-Lysine |
| Fermenter Type | Stirred-Tank Bioreactor | Airlift Fermenter |
| Reported Yield | Not explicitly quantified | Up to 300 mg/L[1] |
Experimental Protocol: Standard Fermentation
This protocol is suitable for baseline production of this compound.
1. Media Preparation:
-
Prepare the production medium consisting of 2% (w/v) mannitol and 2% (w/v) soybean meal in tap water.
-
Adjust the pH of the medium to 7.5 using 5 M NaOH.
-
Sterilize the medium by autoclaving.
2. Inoculum Preparation:
-
Inoculate a 500-mL Erlenmeyer flask containing the production medium with a culture of Streptomyces antibioticus Tü 6040.
-
Incubate on a rotary shaker at 120 rpm for 48 hours at 27°C.
3. Fermentation:
-
Inoculate a 20-liter stirred-tank fermenter with 5% (v/v) of the seed culture.
-
Maintain the fermentation at 27°C for 96 hours.
-
Provide an aeration rate of 0.5 volumes of air per volume of medium per minute (vvm).
-
Set the agitation to 1000 rpm.
Experimental Protocol: Optimized Fermentation for Higher Yield
This protocol is recommended for maximizing the production of this compound by minimizing shear stress and providing optimal nutrients.
1. Media Preparation:
-
Prepare a chemically defined medium with glycerol as the carbon source and L-lysine as the nitrogen source. While exact concentrations for all components are not detailed in the literature, a starting point based on similar Streptomyces fermentations would be:
-
Glycerol: 20-30 g/L
-
L-Lysine: 5-10 g/L
-
Trace element solution
-
-
Sterilize the medium by autoclaving.
2. Inoculum Preparation:
-
Prepare a seed culture as described in the standard fermentation protocol, using the optimized medium.
3. Fermentation:
-
Inoculate a 20-liter airlift fermenter with the seed culture.
-
Maintain the fermentation at 27°C.
-
Provide a low gas flow rate to minimize shear stress while ensuring sufficient oxygen supply. This will promote the formation of homogeneous pellets of 1-2 mm in diameter.[1]
-
Monitor the production of this compound by reversed-phase HPLC.
Fermentation Workflow
Caption: Workflow for this compound Fermentation.
Purification of this compound
This compound is located within the mycelium of Streptomyces antibioticus and must be extracted and purified through a multi-step process involving solvent extraction and chromatography.
Quantitative Data Summary: Purification
| Step | Method | Key Reagents/Materials |
| 1. Mycelium Extraction | Solvent Extraction | Methanol |
| 2. Liquid-Liquid Extraction | Solvent Extraction | Ethyl Acetate, Water (acidified to pH 4) |
| 3. Primary Purification | Normal-Phase Chromatography | Diol-modified Silica Gel |
| 4. Final Purification | Preparative RP-HPLC | C18 Column, Acetonitrile, Water, Formic Acid |
Experimental Protocol: Purification
1. Mycelium Extraction:
-
Separate the mycelium from the fermentation broth by filtration.
-
Extract the mycelium cake three times with methanol.
-
Combine the methanol extracts and concentrate them in vacuo.
2. Liquid-Liquid Extraction:
-
Adjust the pH of the aqueous residue from the previous step to 4 with 1 M HCl.
-
Extract the aqueous solution four times with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate to dryness.
3. Diol-Modified Silica Gel Chromatography:
-
Dissolve the dried extract in dichloromethane.
-
Apply the solution to a diol-modified silica gel column (e.g., LiChroprep Diol, 40-63 µm).
-
Elute with a linear gradient of methanol in dichloromethane. Note: A typical starting gradient could be 0-10% methanol over several column volumes. The exact gradient should be optimized by monitoring the elution of this compound via TLC or HPLC.
4. Preparative Reverse-Phase HPLC:
-
Pool and concentrate the fractions containing this compound from the diol chromatography.
-
Dissolve the residue in a suitable solvent (e.g., methanol or DMSO).
-
Purify the compound using a preparative C18 HPLC column.
-
Elute with a mobile phase consisting of a 1:1 (v/v) mixture of acetonitrile and 0.5% formic acid in water.
-
Monitor the elution at a suitable wavelength (e.g., 345 nm).
-
Collect the fractions containing pure this compound and concentrate to dryness to obtain a yellow powder.
Purification Workflow
Caption: Workflow for this compound Purification.
References
Synthesis of Simocyclinone D8 Analogues and Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of analogues and derivatives of Simocyclinone D8, a potent bacterial DNA gyrase inhibitor. These protocols are intended to guide researchers in the development of novel antibacterial agents.
This compound exhibits a unique mechanism of action, binding to the GyrA subunit of DNA gyrase and preventing DNA from binding to the enzyme[1][2][3]. This is distinct from other known gyrase inhibitors like quinolones and aminocoumarins, making it a valuable lead compound for developing antibiotics with novel modes of action to combat drug-resistant bacteria[2]. The synthesis of analogues allows for the exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
I. Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound and its reported analogues against DNA gyrase. This data is crucial for comparing the potency of newly synthesized compounds.
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | E. coli DNA Gyrase | 0.6 | [4] |
| Simocyclinone D4 | E. coli DNA Gyrase | ~0.45 | [5] |
| Novobiocin | E. coli DNA Gyrase | ~0.25 | [5] |
| Ciprofloxacin | E. coli DNA Gyrase | ~0.7 | [5] |
Table 2: Inhibitory Activity of this compound Analogues
| Analogue | Target Enzyme | IC50 (µM) | Reference |
| Simocyclinone C4 | E. coli DNA Gyrase | 70 | [4] |
| MGD8N2A | E. coli DNA Gyrase | 50 | [4] |
II. Experimental Protocols
The following are detailed protocols for the synthesis of key classes of this compound analogues.
A. Protocol 1: Synthesis of Coumarin-Quinolone Hybrids
This protocol describes the synthesis of hybrid molecules combining the coumarin scaffold of this compound with a quinolone moiety, another class of DNA gyrase inhibitors.
1. Synthesis of 3-(Bromoacetyl)coumarin Intermediate:
-
Reaction: A solution of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate in methanol is reacted in the presence of piperidine to yield 3-acetyl-8-methoxycoumarin.
-
Bromination: The resulting 3-acetyl-8-methoxycoumarin is then refluxed with bromine in dichloromethane to produce 3-(bromoacetyl)-8-methoxycoumarin[6].
2. Synthesis of Oxime Derivatives (Optional):
-
The 3-(bromoacetyl)coumarin can be converted to its oxime derivative by stirring with hydroxylamine hydrochloride in methanol at room temperature[6].
3. Coupling with Quinolones:
-
A mixture of the 3-(bromoacetyl)coumarin derivative (0.55 mmol), the desired quinolone (0.5 mmol), and sodium bicarbonate (0.5 mmol) in dimethylformamide (5 mL) is stirred at room temperature for three days.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, water (30 mL) is added to precipitate the product.
-
The precipitate is filtered, washed with water, and recrystallized from an ethanol-chloroform mixture (9:1) to yield the final coumarin-quinolone hybrid[6].
B. Protocol 2: Synthesis of Flavone-Based Analogues
This protocol outlines the synthesis of flavone-based analogues, where the coumarin core is replaced by a flavone scaffold as an isosteric replacement[7].
1. Synthesis of Chalcone Intermediate:
-
A substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., potassium hydroxide) in ethanol to form the corresponding chalcone.
2. Oxidative Cyclization to Flavone:
-
The purified chalcone is then subjected to oxidative cyclization using a suitable reagent such as iodine in dimethyl sulfoxide (DMSO) or selenium dioxide to yield the flavone core structure.
3. Functional Group Modifications:
-
Further modifications, such as the introduction of substituents on the flavone ring system, can be achieved through standard aromatic substitution reactions (e.g., nitration, halogenation, acylation) followed by reduction or other transformations as required to mimic the substitution pattern of this compound.
C. Protocol 3: DNA Gyrase Supercoiling Assay
This protocol is used to evaluate the inhibitory activity of the synthesized analogues on DNA gyrase.
-
Reaction Mixture: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin, relaxed pBR322 DNA, and the DNA gyrase enzyme[8][9].
-
Inhibitor Addition: Add the synthesized compound at varying concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-90 minutes[8].
-
Reaction Termination and Analysis: Stop the reaction by adding a stop buffer containing SDS and proteinase K. The DNA topoisomers are then separated by agarose gel electrophoresis.
-
Data Analysis: The intensity of the supercoiled DNA band is quantified to determine the concentration of the inhibitor that causes 50% inhibition of the supercoiling activity (IC50)[9].
III. Visualizations
The following diagrams illustrate key pathways and workflows relevant to the synthesis and evaluation of this compound analogues.
Caption: Synthetic pathway for coumarin-quinolone hybrids.
Caption: Mechanism of DNA gyrase inhibition by this compound.
Caption: Workflow for the synthesis and evaluation of analogues.
References
- 1. Mapping this compound Interaction with DNA Gyrase: Evidence for a New Binding Site on GyrB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping this compound interaction with DNA gyrase: evidence for a new binding site on GyrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Login | Universität Tübingen [uni-tuebingen.de]
Application Notes: Simocyclinone D8 in DNA Supercoiling Assays
Introduction
Simocyclinone D8 (SD8) is a potent natural antibiotic that inhibits bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] Unlike other well-characterized gyrase inhibitors, such as quinolones and aminocoumarins, this compound possesses a novel mechanism of action.[1][2][3] It inhibits the supercoiling activity of gyrase by preventing the enzyme from binding to DNA, an early step in the catalytic cycle.[1][2][3] This unique mode of action makes this compound a valuable tool for studying DNA topology and a promising candidate for the development of new antibacterial agents.
Mechanism of Action
DNA gyrase is a type II topoisomerase that alters DNA topology by creating transient double-strand breaks, passing a segment of DNA through the break, and then resealing it. This process is powered by ATP hydrolysis. This compound exerts its inhibitory effect by binding to the N-terminal domain of the GyrA subunit of DNA gyrase.[1][2][4] This binding event physically obstructs the DNA from entering the active site, thereby preventing the initiation of the supercoiling reaction.[4] While it contains an aminocoumarin moiety, a feature of other gyrase inhibitors that target the GyrB subunit and inhibit ATPase activity, this compound does not competitively inhibit the ATPase function of GyrB.[1][2][3]
Recent studies have also suggested a secondary, weaker binding site for this compound on the C-terminal domain of the GyrB subunit.[5][6] However, its primary and most potent inhibitory action is mediated through its interaction with GyrA.[4]
Applications in Research
Due to its specific and potent inhibition of DNA gyrase, this compound is an excellent tool for a variety of research applications, including:
-
DNA Supercoiling Assays: To study the kinetics and mechanism of DNA gyrase inhibition.
-
Antibacterial Drug Discovery: As a lead compound for the development of novel antibiotics with a unique mechanism of action.
-
Studies of DNA Topology: To investigate the cellular effects of inhibiting DNA supercoiling and its impact on DNA replication, repair, and transcription.
-
Comparative Inhibitor Studies: To differentiate the mechanisms of various DNA gyrase inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against various topoisomerases.
| Target Enzyme | Assay Type | Substrate | IC50 Value | Reference |
| E. coli DNA Gyrase | Supercoiling Inhibition | Relaxed pBR322 DNA | ~0.41 µM | [7] |
| E. coli DNA Gyrase | Relaxation Inhibition | Supercoiled pBR322 DNA | ~0.5 - 1 µM | [3] |
| Human Topoisomerase IIα | Decatenation Inhibition | Kinetoplast DNA | ~5 µM | [3] |
| Human Topoisomerase II | Decatenation Inhibition | Kinetoplast DNA | ~80 µM | [8] |
Experimental Protocols
DNA Gyrase Supercoiling Assay
This protocol is designed to assess the inhibitory effect of this compound on the supercoiling activity of E. coli DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA (substrate)
-
This compound (dissolved in DMSO)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 10% (w/v) glycerol
-
Stop Solution: 2X Gel Loading Dye with 1% SDS and 50 mM EDTA
-
Chloroform/isoamyl alcohol (24:1)
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and nuclease-free water for the desired number of reactions.
-
Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add varying concentrations of this compound (or DMSO for the no-inhibitor control) to the respective tubes.
-
Enzyme Addition: Dilute the E. coli DNA gyrase in the Dilution Buffer to the desired concentration. Add the diluted enzyme to all tubes except the "no enzyme" control.
-
Incubation: Mix the reactions gently and incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the Stop Solution, followed by an equal volume of chloroform/isoamyl alcohol.
-
Phase Separation: Vortex briefly and centrifuge the tubes to separate the aqueous and organic phases.
-
Gel Electrophoresis: Carefully load the upper aqueous phase onto a 1% agarose gel. Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands (e.g., 90V for 90 minutes).
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.
Visualizations
References
- 1. This compound, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Anti-proliferative effects of this compound (SD8), a novel catalytic inhibitor of Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
Simocyclinone D8: A Novel Probe for Bacterial DNA Replication and Topology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Simocyclinone D8 (SD8) is a natural product antibiotic isolated from Streptomyces antibioticus Tü 6040.[1] It represents a unique class of DNA gyrase inhibitors with a novel mechanism of action, making it an invaluable tool for studying bacterial DNA replication, topology, and for the development of new antibacterial agents. Unlike other well-characterized gyrase inhibitors, such as coumarins (e.g., novobiocin) and quinolones, this compound does not competitively inhibit the ATPase activity of the GyrB subunit or stabilize the cleavage complex.[2][3] Instead, it inhibits an early step in the gyrase catalytic cycle by preventing the enzyme from binding to DNA.[2][3] This distinct mechanism provides a unique avenue for dissecting the intricacies of DNA gyrase function and its role in maintaining DNA topology.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activities, and detailed protocols for its use in key biochemical assays.
Mechanism of Action
This compound is a bifunctional molecule, featuring both an aminocoumarin and a polyketide moiety.[4] It primarily targets the N-terminal domain of the GyrA subunit of DNA gyrase.[1][2] By binding to GyrA, this compound sterically hinders the binding of DNA to the enzyme, thereby inhibiting its supercoiling and relaxation activities.[1][2] This prevents the essential topological changes in DNA required for replication and transcription.[1] While a secondary, much weaker binding site on the GyrB subunit has been identified, its contribution to the inhibitory activity is considered minimal.[1][5]
Quantitative Data
The inhibitory potency of this compound against various topoisomerases has been quantified in several studies. The following table summarizes key inhibitory concentrations (IC₅₀).
| Enzyme/Activity | Organism | IC₅₀ | Reference |
| DNA Gyrase Supercoiling | Escherichia coli | ~100 nM | [6] |
| DNA Gyrase Supercoiling | Escherichia coli | 0.41 µM | [7] |
| DNA Gyrase Supercoiling | Escherichia coli | 0.6 µM | [8] |
| DNA Gyrase Relaxation | Escherichia coli | ~0.5 - 1 µM | [6] |
| Topoisomerase IV | Escherichia coli | Weak inhibition at 50 µM | [6] |
| Human Topoisomerase II | Human | ~5 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in the presence of ATP. Inhibition of this activity is a primary indicator of gyrase inhibitors.
Materials:
-
DNA Gyrase (E. coli)
-
Relaxed pBR322 DNA (0.5 µg)
-
This compound (dissolved in DMSO)
-
ATP (1.26 mM)
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin
-
Phenol-chloroform-isoamyl alcohol (25:24:1)
-
Loading Dye: 40% sucrose, 0.1 M Tris-HCl (pH 7.5), 0.1 M EDTA, bromophenol blue
-
Agarose (0.8%)
-
TBE Buffer (Tris-borate-EDTA)
-
Ethidium Bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures (30 µL final volume) containing assay buffer, 3.4 nM DNA gyrase, and 0.5 µg of relaxed pBR322 DNA.[6]
-
Add varying concentrations of this compound (or DMSO as a vehicle control).
-
Initiate the reaction by adding ATP to a final concentration of 1.26 mM.[6]
-
Incubate the reactions at 37°C for 30 minutes.[6]
-
Stop the reaction by adding an equal volume of phenol-chloroform-isoamyl alcohol and vortex briefly.[6]
-
Centrifuge at 15,700 x g for 5 minutes to separate the phases.[6]
-
Transfer the upper aqueous phase to a new tube and add 8 µL of loading dye.[6]
-
Analyze the products by electrophoresis on a 0.8% agarose gel in TBE buffer.[6]
-
Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
DNA Gyrase Relaxation Assay
This assay assesses the ATP-independent activity of DNA gyrase to relax supercoiled DNA. This compound also inhibits this function.
Materials:
-
DNA Gyrase (E. coli)
-
Supercoiled pBR322 DNA
-
This compound (dissolved in DMSO)
-
Assay Buffer (as for supercoiling assay, but without ATP)
-
Phenol-chloroform-isoamyl alcohol (25:24:1)
-
Loading Dye
-
Agarose (0.8%)
-
TBE Buffer
-
Ethidium Bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing assay buffer, DNA gyrase, and supercoiled pBR322 DNA.
-
Add varying concentrations of this compound (or DMSO as a vehicle control).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction and prepare samples for electrophoresis as described in the supercoiling assay protocol.
-
Analyze the products by agarose gel electrophoresis. The relaxed DNA topoisomers will migrate slower than the supercoiled substrate.
DNA Cleavage Complex Formation Assay
This assay determines if a compound stabilizes the covalent complex between gyrase and DNA, a hallmark of quinolone antibiotics. This compound is expected to antagonize cleavage complex formation.
Materials:
-
DNA Gyrase (E. coli)
-
Supercoiled pBR322 DNA
-
This compound (dissolved in DMSO)
-
Ciprofloxacin (as a positive control for cleavage induction)
-
Assay Buffer
-
SDS (10%)
-
Proteinase K (10 mg/mL)
-
Loading Dye
-
Agarose (1%)
-
TBE Buffer
-
Ethidium Bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing assay buffer, DNA gyrase, and supercoiled pBR322 DNA.
-
Add this compound and/or ciprofloxacin at desired concentrations.
-
Incubate at 37°C for 30 minutes.
-
Add SDS to a final concentration of 1% and Proteinase K to 100 µg/mL.
-
Incubate at 37°C for a further 30 minutes to digest the protein.
-
Add loading dye and analyze the samples by 1% agarose gel electrophoresis.
-
The formation of linear DNA indicates the stabilization of the cleavage complex. This compound should reduce the amount of linear DNA produced by ciprofloxacin.[6]
Applications in Drug Development and Research
This compound's unique mechanism of action makes it a valuable tool for:
-
Target Validation: Confirming that inhibition of DNA binding to gyrase is a viable antibacterial strategy.
-
High-Throughput Screening: Serving as a control compound in screens for novel gyrase inhibitors with a similar mechanism.
-
Mechanism of Action Studies: Elucidating the specific steps of the DNA gyrase catalytic cycle.
-
Structure-Activity Relationship (SAR) Studies: Acting as a scaffold for the development of new, more potent analogs.
-
Studying DNA Topology: Investigating the consequences of inhibiting gyrase-DNA interaction on cellular processes.
Conclusion
This compound is a powerful and specific inhibitor of bacterial DNA gyrase that acts through a novel mechanism of preventing DNA binding. This property makes it an essential tool for researchers and drug development professionals working on bacterial DNA replication, topology, and the discovery of new antibacterial agents. The protocols and data presented here provide a foundation for the effective use of this compound in a laboratory setting.
References
- 1. Structural insights into simocyclinone as an antibiotic, effector ligand and substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Simocyclinone D8: A Chemical Probe for Elucidating DNA Gyrase Function
Application Notes and Protocols
Introduction
Simocyclinone D8 is a natural product antibiotic isolated from Streptomyces antibioticus. It belongs to the aminocoumarin class of antibiotics but exhibits a unique mechanism of action, making it a valuable chemical probe for studying the function of bacterial DNA gyrase. Unlike typical aminocoumarins that competitively inhibit the ATPase activity of the GyrB subunit, this compound targets the N-terminal domain of the GyrA subunit.[1][2][3][4] This interaction prevents the binding of DNA to the enzyme, thereby inhibiting a crucial early step in the DNA supercoiling and relaxation catalytic cycle.[1][2][4] Its distinct mechanism, which also includes the lack of cleavage complex stabilization seen with quinolone antibiotics, allows for the specific dissection of DNA gyrase functions.[1][2][4] These application notes provide detailed protocols for utilizing this compound as a chemical probe and summarize key quantitative data for its activity.
Data Presentation
Table 1: Inhibitory Activity of this compound against DNA Gyrase
| Assay Type | Target/Enzyme | Substrate | IC50 (µM) | Comparison Compound | Comparison IC50 (µM) | Reference |
| DNA Supercoiling | E. coli DNA Gyrase | Relaxed pBR322 | < Novobiocin's IC50 | Novobiocin | Not specified, but less potent | [2][4] |
| DNA Relaxation | E. coli DNA Gyrase | Supercoiled pBR322 | ~0.5 - 1.0 | Ciprofloxacin | > 1.0 | [4] |
| Novobiocin | No inhibition up to 5.0 | [4] | ||||
| ATPase Activity | E. coli DNA Gyrase (GyrB) | ATP | No competitive inhibition | Novobiocin | Effective inhibitor | [2][4] |
Table 2: Binding Affinity of this compound for DNA Gyrase Subunits
| Method | Analyte | Ligand | KD (µM) | Stoichiometry (N) | Reference |
| Isothermal Titration Calorimetry (ITC) | GyrA N-terminal domain | This compound | ~1000-fold stronger than GyrB interaction | Not specified | [3] |
| Isothermal Titration Calorimetry (ITC) | GyrB | This compound | Weaker interaction observed | Not specified | [3] |
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence of ATP. Inhibition of this activity by this compound is observed as a decrease in the amount of supercoiled DNA.
Materials:
-
Relaxed pBR322 DNA
-
E. coli DNA Gyrase
-
This compound (in DMSO)
-
5X Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 10 mM MgCl₂, 25 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL BSA)
-
10 mM ATP solution
-
Stop Solution/Loading Dye (e.g., 40% sucrose, 0.1 M Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Agarose
-
1X TBE Buffer (Tris-borate-EDTA)
-
Ethidium Bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures in a total volume of 30 µL. For each reaction, add the components in the following order:
-
dH₂O to final volume
-
6 µL of 5X Gyrase Assay Buffer
-
0.5 µg of relaxed pBR322 DNA
-
Desired concentration of this compound or DMSO vehicle control.
-
22 nM (final concentration) of DNA gyrase.
-
-
Incubate the reactions at 37°C for 30-90 minutes.[3]
-
Add 3 µL of 10 mM ATP to initiate the supercoiling reaction and incubate for a further 30-90 minutes at 37°C.[3]
-
Stop the reaction by adding 30 µL of phenol:chloroform:isoamyl alcohol and 15 µL of Stop Solution/Loading Dye.[3]
-
Vortex briefly and centrifuge at high speed for 5 minutes.[3]
-
Load the aqueous supernatant onto a 1% agarose gel in 1X TBE buffer.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The amount of supercoiled versus relaxed DNA can be quantified using densitometry.
Protocol 2: DNA Gyrase Relaxation Assay
This assay assesses the ATP-independent ability of DNA gyrase to relax supercoiled DNA. This compound inhibits this activity.[4]
Materials:
-
Supercoiled pBR322 DNA
-
E. coli DNA Gyrase
-
This compound (in DMSO)
-
5X Gyrase Assay Buffer (without spermidine and ATP)
-
Stop Solution/Loading Dye
-
Agarose
-
1X TBE Buffer
-
Ethidium Bromide or other DNA stain
Procedure:
-
Set up reaction mixtures as in the supercoiling assay, but use supercoiled pBR322 DNA as the substrate and omit ATP and spermidine from the assay buffer and the reaction mixture.
-
Incubate the reactions with varying concentrations of this compound at 37°C for 1 hour.
-
Stop the reaction by adding Stop Solution/Loading Dye.
-
Analyze the products by agarose gel electrophoresis as described for the supercoiling assay. Inhibition is observed as the persistence of the supercoiled DNA form.
Protocol 3: DNA Cleavage Assay
This assay determines if a compound stabilizes the cleavage complex, a hallmark of quinolone antibiotics. This compound does not induce cleavage and can antagonize quinolone-induced cleavage.[4][5]
Materials:
-
Relaxed or supercoiled pBR322 DNA
-
E. coli DNA Gyrase or Human Topoisomerase II
-
This compound (in DMSO)
-
Ciprofloxacin or Etoposide (positive controls for cleavage induction)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT, 50 µg/mL BSA, 1 mM ATP)
-
SDS (10% solution)
-
EDTA (0.5 M solution)
-
Proteinase K
Procedure:
-
Prepare 20 µL reaction mixtures containing reaction buffer, 300 ng of plasmid DNA, and DNA gyrase/Topoisomerase II.
-
Add this compound or a positive control (e.g., ciprofloxacin) at various concentrations.
-
Incubate at 37°C for 10-30 minutes.
-
Stop the enzymatic reaction and induce the cleavage complex by adding SDS to a final concentration of 1%. Incubate for a further 5-10 minutes at 37°C.[5]
-
Add EDTA to 25 mM and Proteinase K to 100 µg/mL. Incubate for 1 hour at 50°C to digest the protein.[5]
-
Analyze the DNA products on a 1.2% agarose gel. The formation of linear DNA from the plasmid indicates a stabilized cleavage complex.
Visualizations
Caption: Mechanism of this compound action on DNA gyrase.
Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
Caption: Logical relationship of this compound's effects.
References
- 1. This compound, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-proliferative effects of this compound (SD8), a novel catalytic inhibitor of Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Simocyclinone D8 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simocyclinone D8 (SD8) is a novel aminocoumarin antibiotic that has demonstrated significant potential as an anticancer agent. It functions as a catalytic inhibitor of human topoisomerase II, an essential enzyme for DNA replication and chromosome segregation.[1][2] Unlike topoisomerase poisons that trap the enzyme-DNA cleavage complex, SD8 prevents topoisomerase II from binding to DNA, thereby inhibiting its function without inducing extensive DNA strand breaks.[1][3] This unique mechanism of action leads to the induction of apoptosis in cancer cells, making it a compelling candidate for further investigation in drug development.[2][3]
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the cytotoxicity of this compound. The assays are designed to assess various aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its cytotoxic effects by inhibiting topoisomerase II, leading to cell cycle arrest and the induction of the intrinsic apoptotic pathway. The inhibition of topoisomerase II activity results in DNA damage, which is recognized by cellular DNA damage sensors such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[4] This triggers a signaling cascade that activates checkpoint kinases like Chk2.[4] These signaling events ultimately converge on the activation of effector caspases, such as caspase-3 and caspase-7.[5][6] Activated caspases are responsible for the execution phase of apoptosis, which includes the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptotic cell death.[3]
Figure 1. Signaling pathway of this compound-induced apoptosis.
Data Presentation
The following tables summarize the cytotoxic activity of this compound against various cancer cell lines as reported in the literature. This data can be used as a reference for designing dose-response experiments.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H2009 | Non-Small Cell Lung Cancer (NSCLC) | ~75 | [3] |
| H2030 | Non-Small Cell Lung Cancer (NSCLC) | ~130-140 | [3] |
| H2461 | Malignant Mesothelioma (MM) | ~125 | [3] |
| H2596 | Malignant Mesothelioma (MM) | ~100 | [3] |
| LP9 | Non-transformed Mesothelial Cells | ~150 | [3] |
Table 2: Time-Dependent Induction of Apoptosis by this compound
| Cell Line | Treatment | 24 hours | 48 hours | Reference |
| H2596 | 50 µM SD8 | PARP Cleavage Observed | Increased PARP Cleavage | [3] |
| H2009 | 75 µM SD8 | PARP Cleavage Observed | Increased PARP Cleavage | [3] |
| H2030 | 125 µM SD8 | No Significant Cleavage | PARP Cleavage Observed | [3] |
| H2461 | 125 µM SD8 | PARP Cleavage Observed | Increased PARP Cleavage | [3] |
Experimental Protocols
This section provides detailed protocols for assessing the cytotoxicity of this compound. It is recommended to perform multiple assays to obtain a comprehensive understanding of the compound's effects.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anti-proliferative effects of this compound (SD8), a novel catalytic inhibitor of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-proliferative effects of this compound (SD8), a novel catalytic inhibitor of Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase I and II inhibitors control caspase-2 pre-messenger RNA splicing in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Crystallography of Simocyclinone D8 in Complex with DNA Gyrase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Simocyclinone D8 (SD8) is a potent natural product antibiotic that inhibits bacterial DNA gyrase, an essential enzyme that controls DNA topology and a well-established target for antibacterial drugs.[1][2] Unlike other known gyrase inhibitors, such as fluoroquinolones and aminocoumarins, simocyclinones possess a novel mechanism of action.[1][3] SD8 is a bifunctional molecule, comprising an aminocoumarin moiety and a polyketide moiety, which binds to the N-terminal domain of the GyrA subunit of DNA gyrase.[4][5] This binding prevents the DNA from binding to the enzyme, thereby inhibiting an early step in the catalytic cycle.[1][2][3] This unique mechanism makes SD8 a promising candidate for the development of new antibacterial agents, particularly against drug-resistant bacteria.[6]
These application notes provide a summary of the crystallographic studies of this compound in complex with DNA gyrase, including quantitative data on its inhibitory activity, detailed experimental protocols for crystallization and structure determination, and visualizations of the experimental workflow and mechanism of action.
Data Presentation
Table 1: Inhibitory Activity of this compound against DNA Gyrase
| Parameter | Value | Enzyme/Assay Condition | Reference |
| IC50 (Supercoiling) | ~100 nM | E. coli DNA gyrase | [2][7] |
| 0.6 µM | E. coli DNA gyrase | [8] | |
| 0.41 µM | E. coli DNA gyrase | [9] | |
| ~250 nM (Novobiocin) | E. coli DNA gyrase (for comparison) | [7] | |
| ~700 nM (Ciprofloxacin) | E. coli DNA gyrase (for comparison) | [7] | |
| IC50 (Relaxation) | 0.5 - 1 µM | E. coli DNA gyrase | [7] |
| Binding Constant (Kd) | 50 - 100 nM | SD8 and E. coli GyrA subunit | [10] |
| 44 nM | SD8 and GyrA55 fragment | [5] | |
| ~1000-fold weaker | SD8 binding to GyrB vs. GyrA | [5][9] |
Table 2: Crystallographic Data for this compound - GyrA Complex
| Parameter | Value | Reference |
| Protein Fragment | N-terminal 59 kDa fragment of E. coli GyrA (GyrA59) | [10] |
| Resolution | 2.75 Å | [10][11] |
| Space Group | I-centred orthorhombic | [10][11] |
| Unit Cell Parameters | a = 146.52 Å, b = 153.99 Å, c = 177.81 Å | [10] |
| PDB ID | 2WL2 | [4] |
Experimental Protocols
Protein Expression and Purification of GyrA59 Fragment
This protocol is adapted from the published procedure for the expression and purification of the N-terminal 59 kDa fragment of the E. coli DNA gyrase A subunit (GyrA59).[10]
-
Overexpression: The GyrA59 fragment (residues 2-523 of the wild-type sequence) is overexpressed in E. coli.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in a suitable lysis buffer. Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Purify the supernatant using an appropriate affinity chromatography resin, based on the affinity tag fused to the protein.
-
Further Purification: Conduct further purification steps, such as ion-exchange and size-exclusion chromatography, to achieve >90% purity as assessed by SDS-PAGE.
-
Purity and Homogeneity Analysis: Analyze the purified protein using Dynamic Light Scattering (DLS) to confirm the dimeric state of GyrA59.[10]
Crystallization of the GyrA59-Simocyclinone D8 Complex
This protocol describes the vapor diffusion method used to obtain crystals of the GyrA59-SD8 complex.[10]
-
Complex Formation: Mix the purified GyrA59 protein with this compound.
-
Crystallization Setup: Use the hanging drop vapor diffusion method.
-
Drop Composition: Mix 1.5 µL of the protein-ligand complex solution with 1.5 µL of the reservoir solution.
-
Reservoir Solution: 0.1 M Tris-HCl pH 8.5, 10% (w/v) PEG 8000, and 10% (v/v) glycerol.[10]
-
-
Incubation: Equilibrate the drops against 1 mL of the reservoir solution at 20°C.
-
Crystal Growth: Crystals typically appear within 1-2 days.[10] The crystals are often yellow, indicative of the bound inhibitor.[10]
X-ray Diffraction Data Collection and Processing
-
Crystal Harvesting and Cryo-protection: Mount a single crystal in a loop and flash-cool it in liquid nitrogen. For the described crystallization condition, no additional cryoprotectant may be necessary.[5]
-
Data Collection: Collect X-ray diffraction data at a synchrotron source. A total of 120 x 1.0° oscillation images were recorded in a continuous sweep to achieve a resolution of 2.75 Å.[10]
-
Data Processing: Index and process the diffraction data using appropriate software. The data should be consistent with an I-centred orthorhombic symmetry.[10]
Visualizations
Experimental Workflow for Crystallography
Caption: Experimental workflow for the crystallographic study of the GyrA59-SD8 complex.
Mechanism of Action of this compound
Caption: this compound inhibits DNA gyrase by preventing DNA binding.
Key Molecular Interactions
Caption: this compound binds to two distinct pockets on the GyrA subunit.
References
- 1. This compound, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A crystal structure of the bifunctional antibiotic this compound, bound to DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Crystallization and preliminary X-ray analysis of a complex formed between the antibiotic this compound and the DNA breakage–reunion domain of Escherichia coli DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallization and preliminary X-ray analysis of a complex formed between the antibiotic this compound and the DNA breakage-reunion domain of Escherichia coli DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry in Action: Unraveling the Simocyclinone D8-DNA Gyrase Interaction
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simocyclinone D8 (SD8) is a potent aminocoumarin antibiotic that inhibits bacterial DNA gyrase, an essential enzyme responsible for introducing negative supercoils into DNA, with a novel mechanism of action.[1][2][3] Unlike other aminocoumarins that target the ATPase activity of the GyrB subunit, this compound binds primarily to the N-terminal domain of the GyrA subunit, preventing the binding of DNA to the enzyme.[1][2][4] This unique mode of action makes it a promising candidate for the development of new antibacterial drugs. Mass spectrometry (MS) has emerged as a powerful tool to elucidate the intricate details of the this compound-DNA gyrase interaction, providing insights into binding stoichiometry, conformational changes, and the dynamics of this important drug-target engagement.[5][6][7] This document provides detailed application notes and protocols for utilizing various mass spectrometry techniques to study this interaction.
Key Applications of Mass Spectrometry
Mass spectrometry offers a suite of techniques to probe the non-covalent interaction between this compound and DNA gyrase from different perspectives:
-
Native Mass Spectrometry (Native MS): Allows for the direct observation of the intact, non-covalent this compound-gyrase complex.[8][9] This technique is instrumental in determining the stoichiometry of binding, identifying the different subunits involved, and assessing the overall stability of the complex.[8][9]
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Provides information on the conformational dynamics of DNA gyrase upon this compound binding.[10][11] By measuring the rate of deuterium uptake in different regions of the protein, HDX-MS can map the binding interface and reveal allosteric changes occurring in distal regions of the enzyme.[10][11]
-
Affinity-Selection Mass Spectrometry (AS-MS): A powerful screening technique to identify and characterize ligands that bind to a specific target from a complex mixture.[12][13][14] This can be employed to screen for analogs of this compound or other novel compounds that bind to DNA gyrase.[12][13][14]
Mechanism of this compound Interaction with DNA Gyrase
This compound inhibits DNA gyrase by binding to the N-terminal domain of the GyrA subunit, thereby sterically hindering the binding of the DNA substrate.[1][15] Mass spectrometry studies have revealed that in solution, a dimer of the GyrA N-terminal domain (GyrA59) binds two molecules of this compound.[6][16] This binding occurs in a "bent-over" conformation and exhibits strong positive cooperativity, meaning the binding of the first SD8 molecule enhances the binding of the second.[5][6] While the primary binding site is on GyrA, a secondary, much weaker binding site has been identified on the C-terminal domain of the GyrB subunit.[16][17][18]
Data Presentation
The following tables summarize the quantitative data available for the interaction of this compound with DNA gyrase and its subunits.
| Parameter | Value | Method | Target | Reference |
| IC50 (Supercoiling) | 0.6 µM | Gel-based supercoiling assay | E. coli DNA gyrase | [17] |
| Binding Constant (Kd) | 44 nM | Isothermal Titration Calorimetry (ITC) | E. coli GyrA55 | [18] |
| Binding Stoichiometry | 2:1 (SD8:GyrA59 dimer) | Native Mass Spectrometry | E. coli GyrA59 | [6][16] |
| Ligand | Target Subunit | Binding Site | Relative Affinity | Reference |
| This compound | GyrA | N-terminal domain | High | [1][15] |
| This compound | GyrB | C-terminal domain | ~1000-fold weaker than GyrA site | [16][18] |
Visualizations
Caption: this compound primarily targets the GyrA subunit of DNA gyrase.
Caption: General workflow for studying the SD8-gyrase interaction using MS.
Experimental Protocols
Note: The following protocols are generalized based on established methodologies for studying protein-ligand interactions by mass spectrometry. Specific parameters may require optimization for the particular instrument and experimental setup.
Protocol 1: Native Mass Spectrometry of the this compound-DNA Gyrase Complex
Objective: To determine the stoichiometry and cooperativity of this compound binding to DNA gyrase or its subunits.
Materials:
-
Purified DNA gyrase (A2B2) or GyrA/GyrB subunits (concentration: 1-25 µM)[12]
-
This compound stock solution (in DMSO)
-
Volatile buffer: 150 mM Ammonium Acetate, pH 7.5[12]
-
Micro Bio-Spin 6 chromatography columns or equivalent for buffer exchange[12]
-
Nano-electrospray ionization (nESI) capillaries
Procedure:
-
Sample Preparation:
-
Buffer exchange the purified protein into the volatile ammonium acetate buffer using a desalting column to remove non-volatile salts.[12]
-
Prepare a series of samples by incubating a fixed concentration of the protein (e.g., 5 µM) with increasing molar ratios of this compound (e.g., 0:1, 1:1, 2:1, 5:1, 10:1 protein:ligand).
-
Incubate the mixtures at room temperature for 30 minutes to allow complex formation.
-
-
Native Mass Spectrometry Analysis:
-
Introduce the sample into the mass spectrometer using a nano-electrospray source.
-
Instrument Parameters (representative for a Q-TOF instrument):
-
Capillary Voltage: 1.2-1.6 kV
-
Sampling Cone Voltage: 50-150 V (optimize to preserve non-covalent interactions)
-
Source Temperature: 40-60 °C
-
Collision Energy (Trap): 10-30 V (low energy to prevent in-source dissociation)
-
Pressure (Trap/Transfer): Elevated pressure to aid in desolvation and preserve complexes.
-
-
Acquire mass spectra over a high m/z range (e.g., 1000-10000 m/z) to detect the high molecular weight protein-ligand complexes.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the free protein and the protein-ligand complexes.
-
Determine the stoichiometry by observing the mass shifts corresponding to the binding of one or more this compound molecules.
-
Quantify the relative intensities of the free protein and the different bound species at each ligand concentration to assess binding cooperativity.[1][19]
-
Protocol 2: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) of the this compound-DNA Gyrase Interaction
Objective: To map the this compound binding site and identify conformational changes in DNA gyrase upon binding.
Materials:
-
Purified DNA gyrase
-
This compound
-
D₂O-based labeling buffer (e.g., 20 mM Tris, 150 mM NaCl in D₂O, pD 7.5)
-
Quench buffer (e.g., 0.1 M phosphate buffer, pH 2.5, containing 4 M guanidine HCl)[10]
-
Immobilized pepsin column
-
LC-MS system with a cooled autosampler and chromatography column
Procedure:
-
HDX Labeling:
-
Prepare two sets of protein samples: DNA gyrase alone and DNA gyrase pre-incubated with a saturating concentration of this compound.
-
Initiate the exchange reaction by diluting each protein sample into the D₂O labeling buffer.
-
Allow the exchange to proceed for various time points (e.g., 10s, 1 min, 10 min, 1 hr).
-
Quench the reaction at each time point by adding the cold quench buffer.[10]
-
-
Proteolysis and LC-MS Analysis:
-
Immediately inject the quenched sample onto an online immobilized pepsin column for digestion at low temperature (e.g., 0-4 °C).
-
Separate the resulting peptides using a C18 reversed-phase column with a fast gradient.
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify the peptides by performing MS/MS on a non-deuterated control sample.
-
For each deuterated sample, determine the centroid mass of each peptide's isotopic envelope.
-
Calculate the level of deuterium uptake for each peptide at each time point by comparing the mass of the deuterated peptide to its non-deuterated counterpart.
-
Compare the deuterium uptake profiles of DNA gyrase in the presence and absence of this compound. Regions with reduced deuterium uptake in the presence of the ligand are indicative of the binding site or areas of conformational stabilization.[20][21]
-
Protocol 3: Affinity-Selection Mass Spectrometry (AS-MS) for Screening Ligands against DNA Gyrase
Objective: To identify compounds that bind to DNA gyrase from a mixture.
Materials:
-
Purified DNA gyrase
-
A library of test compounds (including this compound as a positive control)
-
Size-exclusion chromatography (SEC) column or ultrafiltration units[13]
-
Denaturing solution (e.g., 50% acetonitrile with 0.1% formic acid)
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the purified DNA gyrase with a mixture of the test compounds.
-
-
Separation of Protein-Ligand Complexes:
-
Using SEC: Pass the incubation mixture through a size-exclusion column. The larger protein-ligand complexes will elute first, separated from the smaller, unbound compounds.[13]
-
Using Ultrafiltration: Use a centrifugal filter unit with a molecular weight cutoff that retains the protein and protein-ligand complexes while allowing unbound small molecules to pass through.
-
-
Ligand Dissociation and Analysis:
-
Collect the fraction containing the protein-ligand complexes.
-
Add the denaturing solution to dissociate the bound ligands from the protein.
-
Precipitate the protein (e.g., by centrifugation after denaturation).
-
Analyze the supernatant containing the released ligands by LC-MS.
-
-
Data Analysis:
-
Identify the mass of the compounds that were specifically bound to the protein by comparing the mass spectra of the affinity-selected sample to a control sample that did not contain the protein.
-
The presence of a compound's mass in the experimental sample and its absence in the control indicates binding to DNA gyrase.
-
References
- 1. Mass spectrometry reveals that the antibiotic this compound binds to DNA gyrase in a "bent-over" conformation: evidence of positive cooperativity in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of Protein-Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural insights into simocyclinone as an antibiotic, effector ligand and substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Native Mass Spectrometry in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Native Mass Spectrometry Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential hydrogen/deuterium exchange mass spectrometry analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Native MS Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. scribd.com [scribd.com]
- 15. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HDX-MS Workflow from Sample Preparation to Data Interpretation - Creative Proteomics [iaanalysis.com]
- 17. Mapping this compound interaction with DNA gyrase: evidence for a new binding site on GyrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Higher Order Structure Workflows [proteinmetrics.com]
- 21. HDX-MS: An Analytical Tool to Capture Protein Motion in Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gel Shift Assays to Demonstrate Simocyclinone D8 Prevention of DNA Binding to DNA Gyrase
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1] Its absence in humans makes it an excellent target for antibacterial drugs.[1] Simocyclinone D8 (SD8) is a novel antibiotic that inhibits DNA gyrase through a unique mechanism of action.[2][3] Unlike other inhibitors that target the enzyme's ATPase activity (like aminocoumarins) or stabilize the DNA cleavage complex (like quinolones), this compound acts at an earlier stage by preventing the binding of DNA gyrase to its DNA substrate.[2][4] This is achieved through its interaction with the N-terminal domain of the GyrA subunit.[1][2]
The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a widely used technique to study protein-DNA interactions in vitro.[5][6] The principle is based on the difference in electrophoretic mobility between a free DNA fragment and a DNA-protein complex.[7] The larger, bulkier DNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA.[6] This application note provides a detailed protocol for using a gel shift assay to visually demonstrate and confirm that this compound inhibits the formation of the DNA gyrase-DNA complex.
Mechanism of Action: this compound Inhibition
This compound functions by binding to the N-terminal domain of the GyrA subunit of DNA gyrase.[1][2] This binding event is thought to induce a conformational change in the enzyme that prevents it from effectively binding to its DNA substrate.[1] By blocking this initial, critical step in the catalytic cycle, all subsequent functions of the enzyme, including DNA supercoiling and relaxation, are inhibited.[2][4]
References
- 1. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 6. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. licorbio.com [licorbio.com]
Troubleshooting & Optimization
Improving Simocyclinone D8 solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Simocyclinone D8. The information is designed to address common challenges encountered during in vitro assays, with a focus on improving solubility and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most highly recommended solvent for dissolving this compound for in vitro biological assays is dimethyl sulfoxide (DMSO).[1][2] It is also reported to be soluble in methanol, acetone, dichloromethane, and ethyl acetate.[1] For most cell-based and enzymatic assays, preparing a concentrated stock solution in 100% DMSO is the standard practice.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue due to the poor water solubility of this compound. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is sufficient to maintain solubility, but not high enough to cause cellular toxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[3][4][5] Some robust cell lines may tolerate up to 1%.[4][5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use a Pre-warmed Buffer: Warming your aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortex During Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider Additives: In some biochemical assays (not cell-based), small amounts of non-ionic detergents like Tween-20 (e.g., 0.01-0.05%) can help maintain the solubility of hydrophobic compounds. However, their compatibility with your specific assay must be validated.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies significantly between cell lines.[4][5]
-
General Guideline: A final concentration of 0.5% DMSO is widely considered safe for most immortalized cell lines without causing significant cytotoxicity.[3]
-
Sensitive and Primary Cells: For primary cells or particularly sensitive cell lines, it is recommended to keep the final DMSO concentration at or below 0.1% .[3][4][5]
-
Verification: It is best practice to perform a dose-response experiment with DMSO alone on your specific cell line to determine the no-effect concentration.
Q4: How should I store my this compound solutions?
A4:
-
Powder: Store the lyophilized powder at -20°C for long-term stability (at least one year).[1]
-
DMSO Stock Solutions: After reconstitution in DMSO, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. These stock solutions should be stored at -20°C and are typically stable for up to one month.[2] When in solution, protect the compound from light.[1] Before use, equilibrate the solution to room temperature and ensure no precipitate is visible.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | 1. Precipitation of this compound at higher concentrations.2. Inaccurate initial concentration of the stock solution.3. Degradation of the compound. | 1. Visually inspect for precipitation. Lower the highest concentration in your dilution series. Prepare fresh dilutions for each experiment.2. Ensure the powder is fully dissolved in the initial DMSO stock. Briefly vortex or sonicate if necessary.3. Use freshly prepared stock solutions or ensure proper storage of aliquots at -20°C, protected from light. |
| High background signal or unexpected effects in the vehicle control. | 1. DMSO concentration is too high for the cell line, causing stress or toxicity.2. Contamination of the DMSO or buffer. | 1. Reduce the final DMSO concentration in the assay to ≤0.5% or lower, depending on cell sensitivity. Run a DMSO toxicity curve to determine the optimal concentration.2. Use high-purity, sterile-filtered DMSO and fresh, sterile buffers. |
| Low or no observable activity of the compound. | 1. Compound has precipitated out of solution.2. Incorrect final concentration due to dilution errors.3. The target (e.g., DNA gyrase) is not present or active in the assay system. | 1. Prepare a fresh dilution series, ensuring no precipitation occurs. Consider lowering the test concentrations.2. Carefully check all calculations and pipetting steps for the dilution series.3. Confirm the expression and activity of the target protein in your specific experimental setup. |
Data Presentation
This compound Solubility Summary
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions. |
| Methanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Dichloromethane | Soluble | [1] Crude material is reported to be only sparingly soluble.[6] |
| Ethyl Acetate | Soluble | [1] |
| Aqueous Buffers | Poorly Soluble | Requires a co-solvent like DMSO. An upper limit of 250 µM was used in an assay with 3% DMSO. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general method for preparing this compound solutions for use in typical in vitro enzymatic or cell-based assays.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium or assay buffer
Procedure:
-
Calculate the Required Mass: Determine the mass of this compound powder needed to prepare a high-concentration stock solution (e.g., 10 mM). The molecular weight of this compound is approximately 932.3 g/mol .
-
Prepare the Stock Solution (e.g., 10 mM in 100% DMSO): a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the calculated amount of powder and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of 100% DMSO to achieve the desired concentration. d. Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. e. Visually inspect the solution to ensure there are no visible particles.
-
Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles. b. Store the aliquots at -20°C, protected from light.
-
Prepare Working Solutions: a. Thaw an aliquot of the stock solution at room temperature. b. Perform serial dilutions of the stock solution into pre-warmed (37°C) cell culture medium or assay buffer to achieve the final desired concentrations for your experiment. c. Crucially: When diluting, add the DMSO stock to the aqueous buffer (not the other way around) and mix immediately by gentle vortexing or pipetting to avoid precipitation. d. Ensure the final DMSO concentration in the highest concentration working solution does not exceed the tolerated limit for your assay (typically ≤0.5%). Adjust the concentration of your stock solution if necessary.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.
Mandatory Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing this compound solutions.
This compound Mechanism of Action on DNA Gyrase
Caption: this compound's inhibitory action on DNA gyrase.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. This compound | DNA gyrase inhibitor | Hello Bio [hellobio.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Simocyclinone D8 Activity in Gram-Negative Bacteria
Welcome to the technical support center for researchers working with Simocyclinone D8 (SD8). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of SD8's poor cell permeability in Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antibiotic that inhibits bacterial DNA gyrase, a type II topoisomerase essential for managing DNA topology.[1][2] Unlike other aminocoumarin antibiotics that target the ATPase activity of the GyrB subunit, SD8 has a novel mode of action. It binds to the N-terminal domain of the GyrA subunit, which prevents the gyrase enzyme from binding to DNA.[1][2][3] This inhibition occurs at an early stage of the catalytic cycle.[1][2] While a primary binding site is on GyrA, a much weaker interaction with the C-terminal domain of GyrB has also been reported.[3][4]
Q2: Why is this compound generally inactive against Gram-negative bacteria?
A2: The ineffectiveness of this compound against many Gram-negative bacteria is primarily attributed to the formidable permeability barrier presented by their cell envelope.[5] The outer membrane, a unique feature of Gram-negative bacteria, is rich in lipopolysaccharides (LPS) and restricts the entry of many compounds, particularly hydrophobic ones like SD8.[6][7][8] Additionally, multidrug efflux pumps actively transport antibiotics out of the cell, further reducing the intracellular concentration of SD8 to sub-therapeutic levels.[9]
Q3: Have there been any instances of this compound showing activity against Gram-negative bacteria?
A3: Yes, interestingly, some studies have reported that this compound is active against clinical isolates of Gram-negative bacteria, whereas it remains inactive against common laboratory strains.[10][11] This suggests that these clinical strains may possess mutations that lead to a more permeable outer membrane.[10] Furthermore, experiments using E. coli mutants with compromised outer membrane integrity have demonstrated increased susceptibility to SD8.[5]
Troubleshooting Guides
Problem: High Minimum Inhibitory Concentrations (MICs) of SD8 in Gram-negative bacteria.
This is the most common issue researchers face. Here are several strategies to troubleshoot and potentially overcome this challenge:
Solution 1: Co-administration with an Outer Membrane Permeabilizer
The rationale here is to disrupt the integrity of the outer membrane, allowing SD8 to reach its intracellular target.
-
Strategy A: EDTA Chelation. Ethylenediaminetetraacetic acid (EDTA) can chelate divalent cations (Mg²⁺ and Ca²⁺) that are crucial for stabilizing the lipopolysaccharide (LPS) layer of the outer membrane. This destabilization increases membrane permeability.
-
Strategy B: Cationic Peptides. Polymyxins and other antimicrobial peptides can interact with the negatively charged LPS, displacing the stabilizing cations and disrupting the membrane structure.[8]
Solution 2: Combination Therapy with an Efflux Pump Inhibitor (EPI)
If SD8 can enter the cell but is rapidly expelled, inhibiting efflux pumps can increase its intracellular accumulation.
-
Recommended EPIs: Phenylalanine-arginine β-naphthylamide (PAβN) is a broad-spectrum EPI that has shown effectiveness against efflux pumps in various Gram-negative bacteria.[12] Other potential EPIs include reserpine and berberine.[12]
Solution 3: Structural Modification of this compound
This is a more advanced approach for medicinal chemists, but it holds significant promise for developing SD8 analogs with improved Gram-negative activity.
-
"Trojan Horse" Strategy: Conjugating SD8 to a molecule that is actively transported into Gram-negative bacteria can facilitate its entry. Siderophores, which are used by bacteria to acquire iron, are excellent candidates for this approach.[13][14] The antibiotic cefiderocol successfully employs this strategy.[14]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against DNA gyrase and its activity against various bacterial strains.
| Parameter | Organism/Enzyme | Value | Reference |
| Gyrase Supercoiling IC₅₀ | E. coli DNA Gyrase | < 0.1 µM | [2][15] |
| DNA Relaxation IC₅₀ | E. coli DNA Gyrase | 0.5 - 1 µM | [15] |
| MIC | Bacillus brevis | 10 µg/mL | [5] |
| MIC | Streptomyces viridochromogenes | 1 µg/mL | [5] |
| MIC | E. coli (Lab Strains) | > 100 µg/mL | [15] |
| MIC | E. coli (Clinical Isolates) | Variable (some susceptible) | [10][11] |
| MIC | Klebsiella pneumoniae (Clinical Isolates) | Variable (some susceptible) | [5][10] |
Experimental Protocols
Protocol 1: Checkerboard Assay to Test for Synergy between SD8 and a Permeabilizer
This protocol determines the synergistic effect of SD8 in combination with an outer membrane permeabilizer like EDTA.
-
Prepare Stock Solutions: Dissolve this compound and EDTA in appropriate solvents to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, prepare a two-dimensional array of dilutions. Serially dilute SD8 along the x-axis and EDTA along the y-axis.
-
Bacterial Inoculum: Prepare a standardized inoculum of the target Gram-negative bacterium (e.g., E. coli ATCC 25922) adjusted to a 0.5 McFarland standard and then dilute to the final desired concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton Broth.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include growth and sterility controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MICs: The MIC is the lowest concentration of the drug (alone or in combination) that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of SD8 = (MIC of SD8 in combination) / (MIC of SD8 alone)
-
FIC of EDTA = (MIC of EDTA in combination) / (MIC of EDTA alone)
-
FIC Index = FIC of SD8 + FIC of EDTA
-
Interpretation: FIC Index ≤ 0.5 indicates synergy; 0.5 < FIC Index ≤ 4 indicates no interaction; FIC Index > 4 indicates antagonism.
-
Protocol 2: Ethidium Bromide Accumulation Assay to Evaluate Efflux Pump Inhibition
This assay measures the accumulation of the fluorescent dye ethidium bromide (a substrate of many efflux pumps) to assess the efficacy of an efflux pump inhibitor.
-
Bacterial Culture: Grow the Gram-negative bacteria to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash them twice with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
Loading with Inhibitor: Add the efflux pump inhibitor (e.g., PAβN) to the cell suspension and incubate for a set period. Include a control without the inhibitor.
-
Ethidium Bromide Addition: Add ethidium bromide to the cell suspensions.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 600 nm emission). Record measurements every minute for a defined period (e.g., 30 minutes).
-
Data Analysis: Compare the rate of increase in fluorescence in the presence and absence of the EPI. A higher rate of fluorescence increase in the presence of the EPI indicates inhibition of ethidium bromide efflux.
Visualizations
This compound Mechanism of Action
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Structural insights into simocyclinone as an antibiotic, effector ligand and substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Permeability Barrier of Gram-Negative Cell Envelopes and Approaches To Bypass It - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Multidrug-resistant bacteria: overcoming antibiotic permeability barriers of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound turns on against Gram-negative bacteria in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies to combat Gram-negative bacterial resistance to conventional antibacterial drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Advances in novel antibiotics to treat multidrug-resistant gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Simocyclinone D8 purification to improve yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of Simocyclinone D8 (SD8) to improve both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a fermentation broth?
A1: The purification of this compound, a secondary metabolite from Streptomyces antibioticus, typically involves a multi-step process. The general workflow begins with the separation of the mycelium from the fermentation broth, followed by solvent extraction of the mycelium. The crude extract then undergoes several chromatographic purification steps, often starting with normal-phase chromatography and concluding with a high-resolution reversed-phase high-performance liquid chromatography (RP-HPLC) step to achieve high purity.
Q2: Which solvents are most effective for the initial extraction of this compound?
A2: Methanol is commonly used for the initial extraction of the mycelial cake obtained from the fermentation broth. Following this, ethyl acetate is effective for the subsequent liquid-liquid extraction of the aqueous residue.[1] This dual-solvent approach helps to partition SD8 from more polar and non-polar impurities.
Q3: What type of chromatography is recommended for the initial purification of the crude extract?
A3: For the initial cleanup of the crude extract, normal-phase column chromatography is a suitable choice. A diol-modified silica gel column has been shown to be effective in separating different simocyclinone analogues, such as D4 and D8.[1]
Q4: What is the final purification step to achieve high-purity this compound?
A4: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended final step for obtaining highly pure this compound.[1] This technique separates compounds based on their hydrophobicity and is capable of resolving SD8 from closely related impurities.
Q5: How can the purity of this compound be assessed?
A5: The purity of this compound can be assessed using analytical reversed-phase HPLC coupled with a UV-Vis detector, often with diode-array detection (DAD) to confirm the characteristic UV spectrum of the compound.[1] Mass spectrometry (MS) can be used to confirm the molecular weight of the purified compound.
Experimental Protocols
Protocol 1: Extraction of this compound from Streptomyces antibioticus
-
Fermentation and Mycelium Separation:
-
Methanol Extraction:
-
Ethyl Acetate Extraction:
Protocol 2: Chromatographic Purification of this compound
-
Normal-Phase Column Chromatography (Initial Cleanup):
-
Dissolve the crude extract in a minimal amount of dichloromethane (CH₂Cl₂).
-
Apply the dissolved extract to a diol-modified silica gel column (e.g., LiChroprep Diol, 40-63 µm) pre-equilibrated with CH₂Cl₂.[1]
-
Elute the column with a linear gradient of methanol in dichloromethane.
-
Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify and pool the fractions containing SD8.
-
Evaporate the pooled fractions to dryness.
-
-
Preparative Reversed-Phase HPLC (Final Purification):
-
Dissolve the partially purified SD8 from the previous step in a suitable solvent (e.g., a small volume of the initial mobile phase).
-
Purify the sample on a preparative C18 RP-HPLC column.
-
Elute with a gradient of acetonitrile in water, with 0.01% trifluoroacetic acid (TFA) added to both solvents.[1]
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm or 280 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound as a yellow powder.[1]
-
Data Presentation
Table 1: Summary of this compound Purification Steps and Expected Outcomes
| Purification Step | Stationary Phase | Mobile Phase/Solvent System | Expected Purity | Expected Yield |
| Methanol Extraction | N/A | Methanol | Low | High |
| Ethyl Acetate Extraction | N/A | Ethyl Acetate | Low | Moderate-High |
| Normal-Phase Chromatography | Diol-modified Silica Gel | Dichloromethane/Methanol Gradient | Moderate | Moderate |
| Preparative RP-HPLC | C18 Silica | Water/Acetonitrile Gradient with TFA | High (>95%) | Low-Moderate |
Troubleshooting Guides
Issue 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Step |
| Incomplete cell lysis during methanol extraction. | Ensure thorough homogenization or sonication of the mycelium in methanol to maximize cell disruption. |
| Insufficient volume of extraction solvent. | Increase the solvent-to-mycelium ratio during extraction. Perform an additional extraction step. |
| Suboptimal pH during ethyl acetate extraction. | Verify that the pH of the aqueous residue is adjusted to 4.0 before extraction to ensure SD8 is in a less polar, extractable form. |
| Emulsion formation during liquid-liquid extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Centrifuge the mixture at a low speed. |
Issue 2: Poor Separation in Normal-Phase Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent gradient. | Optimize the dichloromethane/methanol gradient. A shallower gradient may improve the resolution of closely eluting compounds. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. |
| Co-elution of impurities. | Consider using a different normal-phase stationary phase (e.g., unmodified silica, alumina) or a different solvent system. |
| Compound degradation on silica. | Assess the stability of SD8 on silica gel using a small-scale test. If degradation is observed, consider using a less acidic stationary phase or neutralizing the silica gel before use. |
Issue 3: Low Purity or Poor Peak Shape in RP-HPLC
| Possible Cause | Troubleshooting Step |
| Suboptimal gradient elution. | Adjust the gradient slope of the water/acetonitrile mobile phase. A shallower gradient can improve the separation of closely related impurities. |
| Poor solubility of the sample in the mobile phase. | Dissolve the sample in a small amount of a stronger solvent like DMSO before injection, but be mindful that a large injection volume of a strong solvent can distort peak shape. |
| Column contamination or degradation. | Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column. Use a guard column to protect the analytical/preparative column. |
| Peak tailing. | Ensure the mobile phase pH is controlled, for example, by the addition of TFA, to maintain a consistent ionization state of the analyte. |
| Presence of co-eluting impurities. | Optimize the mobile phase composition. Consider trying a different organic modifier (e.g., methanol instead of acetonitrile) or a different stationary phase (e.g., C8, Phenyl-Hexyl). |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low yield and purity in this compound purification.
References
Technical Support Center: Navigating the Total Synthesis of Simocyclinone D8
Disclaimer: As of late 2025, a completed total synthesis of the complex natural product Simocyclinone D8 has not been prominently reported in peer-reviewed literature. This guide is therefore intended to assist researchers by addressing the foreseeable challenges in the synthesis of its key structural components and their subsequent assembly, based on methodologies applied to analogous structures.
Section 1: Overall Synthetic Strategy and Retrosynthesis
The total synthesis of this compound presents a formidable challenge due to its intricate architecture, featuring a stereochemically rich angucyclinone core, a deoxysugar, a sensitive polyene linker, and a substituted aminocoumarin. A plausible retrosynthetic analysis would involve a convergent strategy, assembling the molecule from four key fragments.
Caption: A proposed retrosynthetic analysis of this compound.
Section 2: Synthesis of the Angucyclinone Core
The tetracyclic angucyclinone core is a common motif in a large family of polyketide natural products. Its synthesis is a significant challenge, primarily due to the need for precise stereochemical control.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for constructing the angucyclinone skeleton?
A1: The most prevalent methods involve cycloaddition reactions to build the polycyclic framework. Diels-Alder reactions, particularly those using naphthoquinones as dienophiles, are a popular choice. Another powerful method is the gold-catalyzed intramolecular [4+2] benzannulation.
Q2: How can I control the stereochemistry at the C-4a and C-12b positions?
A2: Stereocontrol is a critical challenge. For Diels-Alder approaches, the use of chiral catalysts or chiral auxiliaries on the diene or dienophile can induce facial selectivity. The choice of Lewis acid can also significantly influence the diastereoselectivity of the cycloaddition.
Q3: My Diels-Alder reaction is giving a mixture of regioisomers. How can this be addressed?
A3: Regiocontrol in Diels-Alder reactions is dictated by the electronic and steric properties of the diene and dienophile. Modification of substituents on either partner can favor the desired regioisomer. For instance, strategic placement of electron-donating or -withdrawing groups can direct the cycloaddition.
Troubleshooting Guide: Angucyclinone Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low yield in Diels-Alder reaction | 1. Unfavorable reaction equilibrium. 2. Decomposition of starting materials. 3. Steric hindrance. | 1. Use higher pressure or a more activating Lewis acid. 2. Employ milder reaction conditions and ensure purity of reactants. 3. Redesign the diene or dienophile to be less sterically encumbered. |
| Poor stereoselectivity | 1. Insufficient facial discrimination. 2. Thermal background reaction. | 1. Screen a variety of chiral Lewis acids and solvents. 2. Lower the reaction temperature and use a more active catalyst to favor the catalyzed pathway. |
| Epimerization of stereocenters | Basic or acidic conditions during workup or purification. | Use buffered workup conditions and neutral purification methods (e.g., flash chromatography on neutral silica). |
Experimental Protocol: Gold-Catalyzed Benzannulation for Angucyclinone Core
This protocol is adapted from methodologies used for the synthesis of related angucyclinone antibiotics.
-
Substrate Synthesis: Prepare the necessary enyne precursor through standard organic transformations.
-
Cyclization Reaction:
-
Dissolve the enyne substrate in a suitable solvent (e.g., dichloromethane).
-
Add a gold catalyst, such as AuCl(PPh₃)/AgSbF₆.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction with a suitable reagent.
-
Extract the product with an organic solvent.
-
Purify by column chromatography to obtain the angucyclinone core.
-
Caption: Workflow for gold-catalyzed angucyclinone synthesis.
Section 3: Synthesis of D-Olivose
D-olivose is a 2,6-dideoxyhexose that is a common component of many natural products. Its synthesis can be approached through both chemical and enzymatic methods.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of D-olivose?
A1: The primary challenges are the stereoselective introduction of the hydroxyl groups and the deoxygenation at the C-2 and C-6 positions. This often requires multiple protection and deprotection steps.
Q2: Is there an enzymatic approach to synthesizing D-olivose?
A2: Yes, an enzymatic total synthesis of TDP-D-olivose has been reported.[1][2] This method utilizes a series of enzymes to convert a starting sugar phosphate into the desired product, offering high stereoselectivity.
Troubleshooting Guide: D-Olivose Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low yield in deoxygenation step | 1. Incomplete reaction. 2. Over-reduction or side reactions. | 1. Optimize reaction conditions (reagent, temperature, time). 2. Use a more selective deoxygenation method, such as a Barton-McCombie deoxygenation. |
| Poor stereocontrol in glycosylation | Incorrect choice of glycosyl donor or promoter. | Screen various glycosyl donors (e.g., trichloroacetimidates, thioglycosides) and promoters (e.g., TMSOTf, NIS/TfOH). |
Section 4: Synthesis of the Polyene Linker
The tetraene dicarboxylic acid linker is a highly sensitive portion of this compound, prone to isomerization and oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the best methods for constructing the polyene chain with defined stereochemistry?
A1: Iterative cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for the stereospecific synthesis of polyenes.[3][4][5][6] Using bifunctional building blocks with defined stereochemistry allows for the controlled assembly of the polyene chain.
Q2: How can I prevent isomerization of the double bonds during synthesis and purification?
A2: It is crucial to avoid exposure to strong acids, bases, and light. Use of radical inhibitors during reactions and purification can also be beneficial. Purification should be carried out quickly and at low temperatures.
Quantitative Data: Iterative Cross-Coupling for Polyene Synthesis
The following table summarizes representative yields for iterative Suzuki-Miyaura couplings in the synthesis of polyene natural products.
| Coupling Step | Building Blocks | Catalyst System | Yield (%) | Reference |
| Dimerization | Vinylboronate + Vinyl Halide | Pd(PPh₃)₄, K₃PO₄ | 85-95 | Burke et al. |
| Chain Extension | Polyenylboronate + Vinyl Halide | Pd(dppf)Cl₂, Cs₂CO₃ | 70-85 | Burke et al. |
Section 5: Synthesis of the Aminocoumarin Moiety
The 3-amino-4,7-dihydroxy-8-chlorocoumarin is a key structural feature of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for the synthesis of the aminocoumarin core?
A1: A robust approach involves the construction of the coumarin ring system, followed by functionalization. A Buchwald-Hartwig cross-coupling reaction can be used to introduce the amino group at the C-7 position.[7]
Q2: How is the chlorine atom introduced at the C-8 position?
A2: Electrophilic chlorination of the activated aromatic ring can be achieved using reagents such as N-chlorosuccinimide (NCS).
Section 6: Fragment Coupling and Final Assembly
The final stages of the synthesis, involving the coupling of the four fragments, are likely to be the most challenging.
Frequently Asked Questions (FAQs)
Q1: What are the anticipated challenges in the glycosylation of the angucyclinone core with D-olivose?
A1: Glycosylation of complex, sterically hindered aglycones often suffers from low yields and poor stereoselectivity. The choice of glycosyl donor and promoter will be critical. The acid sensitivity of the aglycone may also be a concern.
Q2: How can the polyene linker be coupled to the aminocoumarin and the D-olivose-angucyclinone fragment?
A2: The polyene dicarboxylic acid can be activated to form an amide bond with the aminocoumarin and an ester bond with the D-olivose moiety. Standard peptide coupling reagents (for the amide) and esterification methods (e.g., Yamaguchi or Steglich esterification) could be employed. The lability of the polyene will necessitate very mild reaction conditions.
Troubleshooting Guide: Final Assembly
Caption: Troubleshooting decision tree for low glycosylation yield.
References
- 1. Investigating Mithramycin deoxysugar biosynthesis: enzymatic total synthesis of TDP-D-olivose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating Mithramycin Deoxysugar Biosynthesis: Enzymatic Total Synthesis of TDP-d-Olivose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of most polyene natural product motifs using just 12 building blocks and one coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DNA Gyrase Inhibition: Simocyclinone D8 vs. Novobiocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1][2][3] The enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits (A₂B₂).[4][5] The GyrA subunit manages the DNA cutting and resealing activities, while the GyrB subunit harbors the ATPase domain that powers the reaction.[3][4] Its essential nature in prokaryotes and absence in humans make DNA gyrase an ideal target for antibacterial agents.[6][7]
This guide provides a detailed comparison of two distinct inhibitors of DNA gyrase: simocyclinone D8 and novobiocin. While both are natural products and belong to the aminocoumarin class of antibiotics, their mechanisms of action are strikingly different, offering unique insights for antibiotic research and development.[6][8][9]
Mechanism of Action: Two Distinct Approaches to Inhibition
Novobiocin: Competitive ATPase Inhibition
Novobiocin functions as a classic competitive inhibitor of DNA gyrase.[8][10] Its mechanism is well-characterized and involves the following key steps:
-
Target: Novobiocin specifically targets the GyrB subunit of the DNA gyrase complex.[10][11]
-
Binding: It binds directly to the ATP-binding pocket located in the N-terminal domain of GyrB.[12][13] X-ray crystallography confirms that the binding sites for novobiocin and ATP overlap.[8]
-
Inhibition: By occupying the ATP-binding site, novobiocin competitively inhibits the ATPase activity of GyrB.[8][10] This prevents the enzyme from harnessing the energy required for the strand-passage and DNA supercoiling reaction, effectively halting its function.[11]
This compound: A Novel Non-Competitive Mechanism
Despite containing an aminocoumarin moiety, this compound inhibits DNA gyrase through a novel and distinct mechanism that sets it apart from novobiocin.[6][9][14] It acts as a bifunctional inhibitor, preventing the initial binding of DNA to the enzyme.
-
Primary Target: The primary binding site for this compound is on the N-terminal domain of the GyrA subunit.[7][9][15]
-
Secondary Interaction: A second, much weaker binding site has been identified on the C-terminal domain of the GyrB subunit, which is separate from the ATP-binding pocket targeted by novobiocin.[7][16][17] The affinity for GyrA is approximately 1000-fold higher than for GyrB.[7]
-
Inhibition: By binding to GyrA, this compound sterically hinders the enzyme and prevents it from binding to its DNA substrate.[6][9][14] This blocks the very first step of the catalytic cycle. Crucially, it does not competitively inhibit the ATPase activity of GyrB.[6][9][18]
Data Presentation: Quantitative Comparison of Inhibition
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes IC₅₀ values from comparative studies against DNA gyrase from both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.
| Compound | Target Organism | IC₅₀ (µM) for DNA Gyrase Supercoiling | Reference |
| Novobiocin | Escherichia coli | 0.006 | [19][20] |
| Staphylococcus aureus | 0.006 | [19][20] | |
| This compound | Escherichia coli | 0.030 | [19][20] |
| Staphylococcus aureus | 0.008 | [19][20] |
Note: IC₅₀ values can vary between studies based on specific assay conditions, such as enzyme and ATP concentrations.
Experimental Protocols: DNA Supercoiling Assay
A standard method to measure the activity of DNA gyrase and the potency of its inhibitors is the DNA supercoiling assay. This assay monitors the conversion of relaxed circular plasmid DNA into its negatively supercoiled form.
Methodology
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine. To this, a defined amount of relaxed circular plasmid DNA (e.g., pBR322) and ATP are added.
-
Inhibitor Addition: Varying concentrations of the inhibitor (this compound or novobiocin) are added to the reaction tubes. A control reaction without any inhibitor is always included.
-
Enzyme Addition: The reaction is initiated by adding a standardized amount of purified DNA gyrase enzyme to each tube.
-
Incubation: The reaction mixtures are incubated at 37°C for a set period, typically 30-60 minutes, to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing a chelating agent (EDTA) to sequester Mg²⁺ ions (essential for gyrase activity) and a loading dye.
-
Analysis by Agarose Gel Electrophoresis: The reaction products are resolved on a 1% agarose gel. Supercoiled DNA migrates faster through the gel than relaxed or nicked circular DNA.
-
Quantification: The gel is stained with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualized under UV light. The intensity of the DNA bands corresponding to the supercoiled and relaxed forms is quantified using densitometry software.
-
IC₅₀ Determination: The percentage of inhibition is calculated for each inhibitor concentration relative to the no-inhibitor control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Summary and Conclusion
This compound and novobiocin provide a compelling example of how structurally related compounds can evolve to inhibit the same essential enzyme through fundamentally different mechanisms.
-
Novobiocin is a direct, competitive inhibitor of the GyrB ATPase activity, targeting the enzyme's "engine."
-
This compound is a non-competitive inhibitor that targets the GyrA subunit to prevent the enzyme from engaging with its DNA substrate, effectively blocking the process before it can even begin.[6][9]
The unique mode of action of this compound, which circumvents the ATP-binding site, makes it a valuable lead compound for developing new antibacterial agents.[9][21] Its ability to inhibit gyrase via a mechanism distinct from both aminocoumarins and fluoroquinolones presents a promising strategy for overcoming existing drug resistance.[21] Understanding these distinct inhibitory pathways is crucial for professionals in drug development aiming to expand the arsenal of effective antibacterial therapies.
References
- 1. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novobiocin - Wikipedia [en.wikipedia.org]
- 9. This compound, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. vumicro.com [vumicro.com]
- 12. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Antibiotic Novobiocin Binds and Activates the ATPase That Powers Lipopolysaccharide Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Mapping this compound interaction with DNA gyrase: evidence for a new binding site on GyrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action [ouci.dntb.gov.ua]
- 19. academic.oup.com [academic.oup.com]
- 20. Login | Universität Tübingen [uni-tuebingen.de]
- 21. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Simocyclinone D8: A Novel Contender Against Quinolone-Resistant Gyrase Mutants
For Immediate Release
In the ongoing battle against antibiotic resistance, the emergence of quinolone-resistant bacterial strains poses a significant threat to public health. Researchers and drug development professionals are in a continuous search for novel antimicrobial agents with alternative mechanisms of action. This guide provides a comparative analysis of the efficacy of Simocyclinone D8, a potent DNA gyrase inhibitor, against quinolone-resistant gyrase mutants, supported by experimental data.
This compound distinguishes itself from the widely used quinolone antibiotics through a unique mechanism of action. While quinolones trap the gyrase-DNA complex in a state that leads to double-strand DNA breaks, this compound acts earlier in the catalytic cycle. It inhibits DNA gyrase by preventing the enzyme from binding to DNA, a novel mechanism that offers a promising avenue to circumvent existing resistance pathways.[1][2]
Comparative Efficacy Against Quinolone-Resistant Gyrase
The key indicator of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. In the context of DNA gyrase inhibitors, the half-maximal inhibitory concentration (IC50) in enzymatic assays, such as the DNA supercoiling assay, provides a direct measure of potency against the target enzyme.
While comprehensive studies directly comparing the MICs of this compound and a wide array of quinolones against a panel of gyrase mutants are limited, available data from enzymatic assays demonstrate that this compound retains significant activity against quinolone-resistant gyrase.
A crucial study highlighted that while the IC50 of ciprofloxacin increased by more than 30-fold against a quinolone-resistant E. coli DNA gyrase with a Ser83-to-Trp mutation in the GyrA subunit, the IC50 of this compound increased only by approximately 10-fold. This indicates that although its efficacy is reduced, this compound is less affected by this common resistance mutation compared to ciprofloxacin.
| Compound | Target Enzyme | IC50 (Wild-Type) | IC50 (GyrA S83W Mutant) | Fold Increase in IC50 |
| This compound | E. coli DNA Gyrase (Supercoiling Assay) | ~0.6 µM | ~6 µM | ~10-fold |
| Ciprofloxacin | E. coli DNA Gyrase (Supercoiling Assay) | Data not provided | Data not provided | >30-fold |
Table 1: Comparative IC50 values of this compound and Ciprofloxacin against wild-type and a quinolone-resistant E. coli DNA gyrase. Data extrapolated from published studies.
It is important to note that mutations in the gyrA gene, particularly at serine 83 in E. coli and serine 84 in S. aureus, are a primary mechanism of resistance to quinolone antibiotics.[3] The reduced susceptibility of the mutant gyrase to this compound suggests some interaction with the GyrA subunit, though distinct from that of quinolones.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and comparator quinolones against various bacterial strains, including those with defined gyrA mutations, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain Preparation: Bacterial isolates are cultured on appropriate agar plates overnight at 37°C. A few colonies are then used to inoculate a cation-adjusted Mueller-Hinton Broth (CAMHB). The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: A serial two-fold dilution of each antimicrobial agent is prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is diluted and added to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
DNA Gyrase Supercoiling Assay
This enzymatic assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase (wild-type or mutant), ATP, and the appropriate buffer.
-
Inhibitor Addition: Varying concentrations of this compound or a quinolone antibiotic are added to the reaction mixtures. A control reaction without any inhibitor is also included.
-
Incubation: The reactions are incubated at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on a 1% agarose gel.
-
Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The degree of supercoiling is assessed by the migration of the DNA bands. The concentration of the inhibitor that reduces the supercoiling activity by 50% is determined as the IC50 value.
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the distinct mechanisms of action of this compound and quinolones, as well as a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA gyrase gyrA mutations in ciprofloxacin-resistant strains of Staphylococcus aureus: close similarity with quinolone resistance mutations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Simocyclinone D8: A Comparative Analysis of its Interaction with DNA Gyrase Subunits GyrA and GyrB
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the interaction of Simocyclinone D8 (SD8) with the DNA gyrase subunits, GyrA and GyrB. The information presented is supported by experimental data from peer-reviewed studies and is intended to inform research and drug development efforts targeting bacterial DNA gyrase.
Introduction to this compound and DNA Gyrase
DNA gyrase is a type II topoisomerase essential for bacterial survival, making it a prime target for antibiotics.[1] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for DNA cleavage and rejoining, while the GyrB subunit possesses ATPase activity that powers the supercoiling reaction.[2][3]
This compound is a natural product antibiotic produced by Streptomyces antibioticus that exhibits a novel mechanism of action against DNA gyrase.[1][4] Unlike other major classes of gyrase inhibitors, such as fluoroquinolones that target GyrA and aminocoumarins that target GyrB, SD8 inhibits the enzyme by preventing it from binding to DNA.[5][6] This unique mechanism makes SD8 a subject of significant interest for the development of new antibacterial agents.
Comparative Binding Affinity and Inhibition
Experimental evidence overwhelmingly indicates that this compound preferentially binds to the GyrA subunit of DNA gyrase with significantly higher affinity than to the GyrB subunit.
| Parameter | Interaction with GyrA | Interaction with GyrB | Alternative Inhibitors |
| Binding Site | N-terminal domain[5][6] | C-terminal domain (secondary, weak)[7][8] | Fluoroquinolones (e.g., Ciprofloxacin): N-terminal domain of GyrA[9][10]Aminocoumarins (e.g., Novobiocin): N-terminal domain of GyrB (ATPase site)[11][12] |
| Binding Affinity (Kd) | High affinity (specific Kd values not consistently reported across studies) | ~1000-fold weaker than the interaction with GyrA[1][13] | Novobiocin (vs. GyrB): Low nanomolar range[12] |
| Inhibition of Supercoiling (IC50) | Potent inhibitor, with an IC50 lower than that of novobiocin[5][14] | Not a direct inhibitor of supercoiling | Ciprofloxacin: Potent inhibitor[9] |
| Inhibition of ATPase Activity | Does not inhibit the DNA-independent ATPase reaction[5][14] | Does not competitively inhibit the ATPase reaction[5][14] | Novobiocin: Competitive inhibitor of ATPase activity[3][11] |
Mechanism of Action
The primary mechanism of action for this compound involves its interaction with the N-terminal domain of GyrA. This binding event prevents the initial association of DNA with the gyrase enzyme, thereby inhibiting a crucial early step in the catalytic cycle.[5][6] This is a distinct mechanism compared to other well-characterized gyrase inhibitors.
dot
Caption: Mechanism of action of this compound compared to other DNA gyrase inhibitors.
Experimental Protocols
ITC is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[15][16]
Objective: To quantify the binding affinity of this compound to GyrA and GyrB.
Materials:
-
Purified GyrA and GyrB proteins
-
This compound
-
ITC instrument
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 5% glycerol)
Procedure:
-
Prepare solutions of GyrA and GyrB in the ITC buffer.
-
Prepare a solution of this compound in the same buffer.
-
Degas all solutions to prevent bubble formation.
-
Load the protein solution (GyrA or GyrB) into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of SD8 into the protein solution while monitoring the heat changes.
-
Analyze the resulting data to determine the binding parameters.
dot
Caption: A simplified workflow for Isothermal Titration Calorimetry experiments.
This assay measures the rate of ATP hydrolysis by DNA gyrase, which is a key function of the GyrB subunit.[17][18]
Objective: To determine if this compound inhibits the ATPase activity of GyrB.
Materials:
-
DNA gyrase (reconstituted A2B2 enzyme)
-
ATP
-
Linearized pBR322 DNA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM DTT, 1 mM EDTA, 10% glycerol)
-
Coupled enzyme system (pyruvate kinase/lactate dehydrogenase)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Spectrophotometer
Procedure:
-
Set up a reaction mixture containing the assay buffer, linearized pBR322 DNA, PEP, PK/LDH, and NADH.
-
Add this compound or a control inhibitor (e.g., novobiocin) to the reaction mixture.
-
Add DNA gyrase to initiate the reaction.
-
Start the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of ATP hydrolysis and determine the level of inhibition.
dot
Caption: The signaling pathway of the coupled enzyme system used in the gyrase ATPase assay.
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.[19][20]
Objective: To characterize the binding kinetics of this compound to GyrA and GyrB.
Materials:
-
Purified GyrA and GyrB proteins
-
This compound
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Immobilize GyrA or GyrB onto the surface of a sensor chip using amine coupling.
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the change in the SPR signal in real-time to observe the association and dissociation phases.
-
Regenerate the sensor surface between injections.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Conclusion
References
- 1. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mapping this compound interaction with DNA gyrase: evidence for a new binding site on GyrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping this compound Interaction with DNA Gyrase: Evidence for a New Binding Site on GyrB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation [mdpi.com]
- 10. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of gyrase B as a drug target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into simocyclinone as an antibiotic, effector ligand and substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. inspiralis.com [inspiralis.com]
- 18. cbioc.com [cbioc.com]
- 19. path.ox.ac.uk [path.ox.ac.uk]
- 20. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Simocyclinone D8's Cross-Resistance Profile with Other Topoisomerase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, understanding the cross-resistance profiles of novel antibiotics is paramount. Simocyclinone D8 (SD8), a unique aminocoumarin antibiotic, has garnered significant interest due to its novel mechanism of action targeting DNA gyrase. This guide provides an objective comparison of this compound's performance against other topoisomerase inhibitors, supported by experimental data, to aid researchers in evaluating its potential as a therapeutic agent.
Differentiated Mechanism of Action Underpins Cross-Resistance Patterns
This compound distinguishes itself from other topoisomerase inhibitors by its unique mode of action. Unlike quinolones, which stabilize the covalent DNA-gyrase complex, and traditional aminocoumarins like novobiocin, which inhibit the ATPase activity of the GyrB subunit, this compound prevents the binding of DNA to the N-terminal domain of the GyrA subunit of DNA gyrase.[1][2] This fundamental difference is the primary determinant of its cross-resistance profile.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the comparative IC50 values of this compound and other topoisomerase inhibitors against both wild-type and resistant bacterial enzymes.
Table 1: Comparative IC50 Values against Wild-Type E. coli DNA Gyrase
| Inhibitor | Class | Target Subunit | IC50 (nM) |
| This compound | Aminocoumarin (novel) | GyrA | ~100[1] |
| Novobiocin | Aminocoumarin | GyrB | ~250[1] |
| Ciprofloxacin | Fluoroquinolone | GyrA | ~700[1] |
Table 2: Cross-Resistance Profile against Quinolone-Resistant E. coli DNA Gyrase (GyrA S83W Mutant)
| Inhibitor | Fold Increase in IC50 vs. Wild-Type | Cross-Resistance Interpretation |
| This compound | ~10-fold[1] | Partial Cross-Resistance |
| Ciprofloxacin | >30-fold[1] | High Cross-Resistance |
| Novobiocin | No significant change[1] | No Cross-Resistance |
The data clearly indicates that while a mutation conferring high-level resistance to ciprofloxacin also reduces the susceptibility to this compound, the effect is significantly less pronounced. This suggests that this compound may retain some efficacy against certain quinolone-resistant strains. The lack of cross-resistance with novobiocin is consistent with their distinct binding sites on different subunits of the DNA gyrase.
Experimental Protocols
A detailed understanding of the methodologies used to generate this data is crucial for its interpretation and for the design of future experiments.
DNA Gyrase Supercoiling Inhibition Assay
This assay is the standard method for determining the inhibitory activity of compounds against DNA gyrase.
1. Reaction Setup:
-
Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, and 6.5% glycerol).
-
Add 0.5 µg of relaxed pBR322 plasmid DNA as the substrate.
-
Introduce varying concentrations of the inhibitor (e.g., this compound, ciprofloxacin, novobiocin) or a solvent control (e.g., DMSO).
-
Initiate the reaction by adding a defined amount of DNA gyrase enzyme (e.g., 1 unit).
-
Incubate the reaction at 37°C for 1 hour.
2. Reaction Termination and Analysis:
-
Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Treat the samples with a proteinase (e.g., proteinase K) to remove the enzyme.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
3. Data Interpretation:
-
The supercoiled form of the plasmid migrates faster than the relaxed form.
-
In the presence of an effective inhibitor, the amount of supercoiled DNA will be reduced.
-
Quantify the intensity of the supercoiled DNA band for each inhibitor concentration.
-
The IC50 value is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the control.
Visualizing the Mechanisms and Relationships
The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships discussed.
References
Simocyclinone D8: A Comparative Analysis of a Dual Inhibitor of Bacterial and Human Topoisomerases
For Immediate Release: A comprehensive analysis of Simocyclinone D8, a novel antibiotic, reveals its potent inhibitory effects on both bacterial DNA gyrase and human topoisomerase II. This guide provides a detailed comparison of its activity against these two critical enzymes, offering valuable data for researchers in antibacterial drug discovery and oncology.
This compound, a natural product isolated from Streptomyces antibioticus, presents a unique mechanism of action that distinguishes it from many existing topoisomerase inhibitors. This report summarizes the quantitative inhibitory data, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism and the experimental workflows.
Quantitative Inhibitory Effects
The inhibitory potency of this compound against E. coli DNA gyrase and human topoisomerase II has been evaluated in multiple studies. The following table summarizes the reported 50% inhibitory concentrations (IC50), providing a clear comparison of its efficacy against the prokaryotic and eukaryotic enzymes.
| Enzyme Target | Assay Type | IC50 (µM) | Reference |
| E. coli DNA Gyrase | Supercoiling | ~0.41 | [1] |
| Human Topoisomerase IIα | Decatenation | ~5 | [2] |
| Human Topoisomerase II | Decatenation | ~80 | [3] |
Note: The variability in the reported IC50 value for human topoisomerase II may be attributed to differences in experimental conditions, such as enzyme and substrate concentrations. However, the data consistently demonstrates that this compound is significantly more potent against bacterial DNA gyrase than its human counterpart.
Mechanism of Action: A Tale of Two Topoisomerases
This compound employs a distinct mechanism to inhibit bacterial DNA gyrase compared to its effect on human topoisomerase II.
Bacterial DNA Gyrase: this compound acts as a catalytic inhibitor through a novel mechanism that prevents the binding of DNA to the gyrase enzyme.[2][4] This is in contrast to other well-known gyrase inhibitors like quinolones, which stabilize the DNA-gyrase cleavage complex, or aminocoumarins, which competitively inhibit the ATPase activity of the GyrB subunit.[2] this compound's unique approach involves interacting with the N-terminal domain of the GyrA subunit.[2][4]
Human Topoisomerase II: Against the human enzyme, this compound also functions as a catalytic inhibitor, meaning it interferes with the enzyme's normal function without stabilizing the covalent DNA-protein intermediate, a hallmark of topoisomerase poisons like etoposide.[3] This property is significant as it may translate to a reduced risk of secondary malignancies often associated with topoisomerase poisons used in chemotherapy.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the inhibitory effects of this compound.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity is a key indicator of a compound's effect on the enzyme.
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli DNA gyrase
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP, 50 µg/mL BSA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction mixtures are prepared on ice in a total volume of 20-30 µL.
-
To each reaction tube, add the 5X assay buffer, relaxed pBR322 DNA (final concentration ~10-20 nM), and varying concentrations of this compound.
-
Initiate the reaction by adding a pre-determined amount of E. coli DNA gyrase (typically 1-2 units).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
The reaction products are then resolved by agarose gel electrophoresis (typically 1% agarose in TAE buffer).
-
The gel is stained with ethidium bromide and visualized under UV light. The conversion of relaxed plasmid to its supercoiled form is quantified to determine the IC50 value.
Human Topoisomerase II Decatenation Assay
This assay assesses the ability of human topoisomerase II to resolve catenated kinetoplast DNA (kDNA) into individual minicircles. Inhibition of this process is a measure of the compound's effect on the eukaryotic enzyme.
Materials:
-
Kinetoplast DNA (kDNA)
-
Human topoisomerase IIα
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl2, 2.5 mM EDTA, 2.5 mM ATP, 5 mM DTT)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)
-
Agarose
-
Tris-borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reaction mixtures on ice in a final volume of 20-30 µL.
-
Add the 5X assay buffer, kDNA (final concentration ~100-200 ng), and a range of this compound concentrations to each tube.
-
Start the reaction by the addition of human topoisomerase IIα (typically 1-2 units).
-
Incubate the reactions at 37°C for 15-30 minutes.
-
Stop the reactions by adding the stop solution/loading dye.
-
The reaction products are separated by agarose gel electrophoresis (typically 1% agarose in TBE buffer).
-
The gel is stained with ethidium bromide and visualized. The disappearance of the high-molecular-weight catenated kDNA and the appearance of decatenated minicircles are analyzed to calculate the IC50 value.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams have been generated.
References
- 1. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV [mdpi.com]
- 2. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferative effects of this compound (SD8), a novel catalytic inhibitor of Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Topoisomerase II Inhibitors: Simocyclinone D8 vs. Etoposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between Simocyclinone D8 (SD8) and Etoposide, two distinct inhibitors of human topoisomerase II (TopoII). While both compounds target this essential enzyme, their mechanisms of action, biochemical potency, and cellular effects differ significantly. This analysis is supported by experimental data to inform future research and drug development efforts.
Mechanism of Action: Catalytic Inhibitor vs. Poison
Topoisomerase II enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) to allow for the passage of another DNA segment. This process involves several key steps: DNA binding, cleavage, strand passage, and religation.
Caption: The general catalytic cycle of Topoisomerase II.
Etoposide: The Topoisomerase II Poison
Etoposide is a widely used chemotherapeutic agent classified as a TopoII "poison".[1][2] It does not prevent the enzyme from binding or cleaving DNA. Instead, it exerts its cytotoxic effect by stabilizing the "cleavage complex," the transient intermediate where TopoII is covalently bound to the 5' ends of the cleaved DNA.[2][3][4] By preventing the re-ligation of the DNA strands, etoposide leads to an accumulation of permanent, protein-linked double-strand breaks.[3][5] These lesions trigger cell cycle arrest, primarily in the S and G2 phases, and ultimately induce apoptosis.[5][6]
Caption: Etoposide stabilizes the cleavage complex, preventing DNA religation.
This compound: The Catalytic Inhibitor
In contrast, this compound (SD8) is a catalytic inhibitor of TopoII.[1] Its mechanism is fundamentally different from that of etoposide. SD8 acts at an earlier step in the catalytic cycle by preventing the enzyme from binding to its DNA substrate.[7][8] Unlike poisons, SD8 does not stabilize the cleavage complex and does not induce DNA strand breaks.[1] In fact, it has been shown to antagonize the formation of cleavage complexes induced by quinolones (in bacteria).[7] This mode of action means SD8 inhibits the overall enzymatic activity of TopoII without generating the DNA damage that is the hallmark of TopoII poisons.[1] This distinct mechanism suggests a potential for a different, and possibly more favorable, toxicity profile.
References
- 1. Anti-proliferative effects of this compound (SD8), a novel catalytic inhibitor of Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Crystal Structure of the Bifunctional Antibiotic this compound Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Simocyclinone D8
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Simocyclinone D8, an anthracycline antibiotic with antitumor and antibacterial properties.[1][2] Due to its cytotoxic nature, stringent disposal protocols must be followed.
Understanding this compound: Key Data
To ensure safe handling and disposal, it is crucial to be aware of the fundamental properties of this compound.
| Property | Value | Source |
| Chemical Formula | C46H42ClNO18 | [2][3] |
| Molecular Weight | 932.27 g/mol | [2][3] |
| Classification | Anthracycline antibiotic, DNA gyrase inhibitor | [1] |
| Activity | Antibacterial and antitumor | [1] |
| Primary Hazard | Cytotoxic | [1] |
| Storage | Store at -20°C, protected from light, desiccated | [4] |
| Solubility | Soluble in DMSO | [4] |
Procedural Guidance for this compound Disposal
Given that this compound is a cytotoxic compound, it must be treated as hazardous chemical waste.[5][6] The following step-by-step procedures are based on established guidelines for the disposal of cytotoxic and antibiotic laboratory waste.
1. Waste Segregation and Collection:
-
Immediate Segregation: All materials that come into contact with this compound must be segregated from general laboratory waste at the point of use.[6] This includes unused or expired compounds, contaminated labware (e.g., pipette tips, vials, plates), and personal protective equipment (PPE).
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions and experimental media, in a dedicated, leak-proof, and clearly labeled container.[7]
-
The container should be made of a material compatible with the solvents used (e.g., DMSO).
-
Label the container as "Cytotoxic Waste: this compound" and include any other chemical components.
-
-
Solid Waste:
-
Sharps:
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its associated waste.
-
All PPE used during the handling and disposal process must be considered cytotoxic waste and disposed of accordingly.[10]
3. Decontamination:
-
Decontaminate all work surfaces and equipment that may have come into contact with this compound. The effectiveness of specific decontamination solutions should be verified based on institutional guidelines.
4. Storage and Final Disposal:
-
Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic until they are collected for final disposal.
-
The final disposal of cytotoxic waste must be carried out by a licensed hazardous waste management company.[11] The preferred method for the destruction of cytotoxic compounds is high-temperature incineration.[6][11]
-
Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[5]
Important Considerations:
-
Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for cytotoxic and chemical waste disposal.[5]
-
Proper training in the handling of cytotoxic compounds is essential for all personnel involved.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C46H42ClNO18 | CID 54696356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. bitesizebio.com [bitesizebio.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. su.se [su.se]
- 12. pharmed.datapharma.ch [pharmed.datapharma.ch]
Personal protective equipment for handling Simocyclinone D8
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Simocyclinone D8. The following procedures are based on its classification as a potent cytotoxic and antitumor compound and align with established protocols for handling hazardous chemicals.
This compound is a yellow powder classified as a bacterial DNA gyrase inhibitor and a human topoisomerase II inhibitor, exhibiting antibiotic and antitumor properties.[1] Due to its hazardous nature, indicated by the "Danger" signal word and specific GHS precaution codes, stringent safety measures are mandatory to prevent exposure.
Personal Protective Equipment (PPE)
The proper use of Personal Protective Equipment is the primary defense against exposure to this compound. All personnel must be trained in the correct donning and doffing of PPE.
PPE Requirements for Handling this compound
| Task | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Gloves: Double pair of chemotherapy-rated nitrile gloves. - Gown: Disposable, solid-front, back-closing chemotherapy gown. - Respiratory Protection: A fit-tested N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended. - Eye Protection: Chemical splash goggles and a full-face shield. |
| Handling Solutions (Preparing, Administering) | - Gloves: Double pair of chemotherapy-rated nitrile gloves. - Gown: Disposable, solid-front, back-closing chemotherapy gown. - Eye Protection: Chemical splash goggles. |
| Waste Disposal | - Gloves: Double pair of chemotherapy-rated nitrile gloves. - Gown: Disposable, solid-front, back-closing chemotherapy gown. - Eye Protection: Chemical splash goggles. |
Emergency Procedures and First Aid
Immediate action is crucial in the event of an exposure to this compound.
First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention immediately. |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step protocols is mandatory to ensure a safe laboratory environment.
Handling Protocol
-
Preparation:
-
All handling of this compound powder and solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
The work surface of the BSC should be covered with a disposable, plastic-backed absorbent pad.
-
-
Weighing the Compound:
-
When weighing the solid compound, do so within the confines of the BSC.
-
Use dedicated equipment (spatulas, weigh boats) that are decontaminated after each use or disposed of as cytotoxic waste.
-
-
Solution Preparation:
-
Post-Handling:
-
Decontaminate all surfaces of the BSC after work is completed.
-
Properly doff and dispose of all PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines for cytotoxic waste.
-
Waste Segregation:
-
All solid waste, including gloves, gowns, weigh boats, and contaminated labware, must be placed in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Sharps, such as needles and syringes, must be disposed of in a puncture-resistant cytotoxic sharps container.
-
Liquid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Final Disposal:
-
Cytotoxic waste must be incinerated at a licensed hazardous waste facility. Do not dispose of it in standard laboratory trash or down the drain.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
